ICL-SIRT078
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C28H26N4O2S |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
3-[(2-methoxynaphthalen-1-yl)methyl]-7-(pyridin-3-ylmethylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3 |
InChI-Schlüssel |
UEJBOCXPGHSONP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICL-SIRT078
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICL-SIRT078 is a potent and selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the class III NAD+-dependent protein deacetylases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and therapeutic potential. The primary mechanism involves the direct inhibition of SIRT2's catalytic activity, leading to the hyperacetylation of its key cytoplasmic substrate, α-tubulin. This modulation of microtubule dynamics underlies the observed anti-proliferative effects in cancer cell lines and the neuroprotective properties in models of Parkinson's disease. This guide synthesizes the available quantitative data, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective SIRT2 Inhibition
This compound functions as a highly selective inhibitor of SIRT2.[1][2] It acts in a substrate-competitive manner, suggesting that it binds to the active site of the enzyme and competes with the acetylated substrate.[2] The inhibition of SIRT2's deacetylase activity is the central tenet of this compound's mechanism of action.
Quantitative Potency and Selectivity
This compound exhibits potent inhibition of SIRT2 with a half-maximal inhibitory concentration (IC50) in the low micromolar range. Its selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3, is a key characteristic, minimizing off-target effects.
| Target | IC50 (µM) | Selectivity vs. SIRT2 |
| SIRT2 | ~1.45 | - |
| SIRT1 | > 72.5 | > 50-fold |
| SIRT3 | > 72.5 | > 50-fold |
| SIRT5 | > 72.5 | > 50-fold |
Note: The IC50 values for SIRT1, SIRT3, and SIRT5 are greater than the highest tested concentration, indicating high selectivity.
Cellular Effects and Therapeutic Implications
The inhibition of SIRT2 by this compound triggers a cascade of cellular events, primarily through the modulation of protein acetylation levels. These effects have been demonstrated in two key therapeutic areas: oncology and neurodegenerative diseases.
Anti-proliferative Effects in Cancer
In cancer cells, particularly the MCF-7 breast cancer cell line, this compound treatment leads to a dose-dependent increase in the acetylation of α-tubulin.[1] This hyperacetylation of microtubules is associated with their stabilization, which can disrupt the dynamic instability required for cell division and proliferation, ultimately leading to an anti-proliferative effect at higher concentrations.[1]
Quantitative Data on MCF-7 Cell Proliferation:
| This compound Concentration (µM) | Inhibition of Proliferation (%) |
| 10 | [Data not available in search results] |
| 30 | [Data not available in search results] |
| 50 | [Data not available in search results] |
Note: While the anti-proliferative effect is documented, specific quantitative data from the primary literature is not available in the provided search results.
Neuroprotective Effects in Parkinson's Disease Models
This compound has demonstrated significant neuroprotective effects in an in vitro model of Parkinson's disease.[1][2] This model utilizes the proteasome inhibitor lactacystin (B1674225) to induce neuronal cell death in the N27 dopaminergic cell line, mimicking some aspects of the pathology of Parkinson's disease. The neuroprotective mechanism is thought to be mediated by the inhibition of SIRT2, which can reduce α-synuclein toxicity and modulate microtubule stability.[1]
Quantitative Data on Neuroprotection in N27 Cells:
| Treatment | Cell Viability (%) |
| Control | 100 |
| Lactacystin (10 µM) | [Data not available in search results] |
| Lactacystin (10 µM) + this compound (10 µM) | [Data not available in search results] |
Note: Specific quantitative data on the percentage of neuroprotection from the primary literature is not available in the provided search results.
Signaling Pathways and Experimental Workflows
SIRT2-Mediated α-Tubulin Deacetylation Pathway
The primary signaling pathway affected by this compound is the deacetylation of α-tubulin by SIRT2. This pathway is a key regulator of microtubule dynamics.
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation and microtubule stabilization.
Experimental Workflow for Assessing SIRT2 Inhibition
A common workflow to determine the IC50 of a SIRT2 inhibitor involves a fluorescence-based enzymatic assay.
Caption: Workflow for determining the IC50 of this compound against SIRT2 using a fluorogenic assay.
Logical Relationship in Neuroprotection Model
The neuroprotective effect of this compound in the Parkinson's disease model can be logically outlined.
References
ICL-SIRT078: A Potent and Selective SIRT2 Inhibitor for Neuroprotection Studies
An In-depth Technical Guide on the Selectivity Profile, Mechanism of Action, and Experimental Evaluation of a Key Sirtuin 2 Inhibitor.
This technical guide provides a comprehensive overview of ICL-SIRT078, a potent and highly selective inhibitor of Sirtuin 2 (SIRT2). SIRT2, an NAD+-dependent deacetylase, has emerged as a significant therapeutic target in neurodegenerative diseases and cancer. This compound serves as a critical chemical probe to elucidate the physiological and pathological roles of SIRT2. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the inhibitor's selectivity, experimental protocols for its characterization, and its mechanism of action.
Core Selectivity Profile
This compound is a substrate-competitive inhibitor of SIRT2.[1][2] Its efficacy and selectivity have been characterized through rigorous biochemical assays. The compound exhibits a significant preference for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3, making it a valuable tool for specific SIRT2 inhibition in complex biological systems.
Quantitative Inhibition Data
The inhibitory activity of this compound against various sirtuin isoforms is summarized in the table below. The data highlights the compound's potent inhibition of SIRT2 and its remarkable selectivity against other closely related sirtuins.
| Sirtuin Isoform | IC50 (μM) | Ki (μM) | Selectivity vs. SIRT2 |
| SIRT2 | 1.45[3] | 0.62 ± 0.15[1] | - |
| SIRT1 | >50-fold higher than SIRT2 | Not Reported | >50-fold[1] |
| SIRT3 | >50-fold higher than SIRT2 | Not Reported | >50-fold[1] |
| SIRT5 | >50-fold higher than SIRT2 | Not Reported | >50-fold[1] |
Mechanism of Action and Cellular Effects
This compound functions as a substrate-competitive inhibitor, meaning it directly competes with the acetylated substrate for binding to the active site of the SIRT2 enzyme.[1][2] This mode of action prevents the deacetylation of SIRT2 targets. One of the most well-established cytoplasmic substrates of SIRT2 is α-tubulin.[4] Inhibition of SIRT2 by this compound leads to the hyperacetylation of α-tubulin, a key biomarker for SIRT2 activity in cells.[1]
Furthermore, this compound has demonstrated significant neuroprotective effects in cellular models of Parkinson's disease.[1] Specifically, it has been shown to protect neuronal cells from lactacystin-induced cell death.[1][2] Lactacystin (B1674225) is a proteasome inhibitor that mimics some aspects of the cellular pathology observed in neurodegenerative disorders.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the selectivity and cellular activity of this compound.
Biochemical Sirtuin Activity Assay
This protocol describes a common fluorometric assay to determine the in vitro inhibitory activity of this compound against sirtuin enzymes.
Caption: Workflow for a fluorometric sirtuin activity assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue coupled to a fluorophore).
-
NAD+ solution.
-
This compound stock solution in DMSO, serially diluted to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, SIRT enzyme, and varying concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a developer solution containing a stop reagent (e.g., nicotinamide) and a deacetylase inhibitor (e.g., Trichostatin A) to prevent non-sirtuin deacetylation.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular α-Tubulin Acetylation Assay (Western Blot)
This protocol details the procedure for assessing the effect of this compound on the acetylation of α-tubulin in a cellular context.
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture MCF-7 breast cancer cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Lys40).
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total α-tubulin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the relative change in acetylation.
-
Neuroprotection Assay in a Parkinson's Disease Cell Model
This protocol outlines a method to evaluate the neuroprotective effects of this compound against lactacystin-induced toxicity in a neuronal cell line.
Caption: Workflow for the lactacystin-induced neurotoxicity and neuroprotection assay.
Methodology:
-
Cell Culture and Plating:
-
Culture N27 rat dopaminergic cells in RPMI 1640 medium supplemented with fetal bovine serum and penicillin/streptomycin.
-
Seed the cells in 96-well plates at an appropriate density.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Introduce lactacystin (e.g., 5-10 µM) to the wells to induce proteasomal stress and subsequent cell death.
-
Include control wells with vehicle only and lactacystin only.
-
Incubate the plates for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the concentration at which this compound provides significant protection against lactacystin-induced cell death.
-
Conclusion
This compound is a well-characterized, potent, and selective SIRT2 inhibitor that serves as an indispensable tool for investigating the biological functions of SIRT2. Its ability to modulate α-tubulin acetylation and provide neuroprotection in disease models underscores the therapeutic potential of targeting SIRT2. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the roles of SIRT2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteasome inhibition by lactacystin in primary neuronal cells induces both potentially neuroprotective and pro-apoptotic transcriptional responses: a microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
ICL-SIRT078: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of ICL-SIRT078, a potent and selective inhibitor of Sirtuin 2 (SIRT2). The document consolidates available quantitative data, details established experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in neurodegenerative disease and oncology.
Discovery and Rationale
This compound was identified by researchers at Imperial College London as a highly selective, substrate-competitive inhibitor of SIRT2.[1] Sirtuins are a class of NAD+-dependent deacetylases that have emerged as promising therapeutic targets for a range of diseases. SIRT2, in particular, is implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease, as well as in certain cancers. The development of selective SIRT2 inhibitors like this compound is a critical step in validating SIRT2 as a drug target and advancing potential therapeutic strategies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its biological activities.
| Compound Properties | |
| IUPAC Name | 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one |
| CAS Number | 1060430-64-9 |
| Chemical Formula | C28H26N4O2S |
| Molecular Weight | 482.60 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| In Vitro Efficacy and Selectivity | |
| SIRT2 IC50 | 1.45 µM |
| SIRT2 Ki | 0.62 ± 0.15 µM |
| Selectivity | >50-fold selective over SIRT1, SIRT3, and SIRT5 |
| Cell-Based Assay Results | |
| MCF-7 Cell Proliferation | Suppression at higher concentrations |
| Neuroprotection (Lactacystin-induced) | Significant neuroprotective effect in N27 cells |
Synthesis of this compound
The synthesis of this compound is based on the construction of a 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine core. While the exact, detailed protocol from the original discovery paper is not publicly available, the synthesis can be approached through established methods for this class of compounds. A plausible synthetic workflow is outlined below.
References
An In-Depth Technical Guide to ICL-SIRT078: A Selective SIRT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ICL-SIRT078, a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2). The information is collated from publicly available research, focusing on the compound's primary target, mechanism of action, quantitative biochemical data, and its therapeutic potential in neurodegenerative disease models.
Executive Summary
This compound is a substrate-competitive inhibitor of SIRT2, a member of the NAD⁺-dependent class III histone deacetylase (HDAC) family.[1][2] Developed through pharmacophore screening, this thienopyrimidinone-based compound demonstrates high selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1, SIRT3, and SIRT5.[3] Research has highlighted its significant neuroprotective effects in an in vitro model of Parkinson's disease, suggesting its potential as a chemical tool for target validation and as a lead compound for therapeutic development.[1][2][3][4]
Primary Target and Mechanism of Action
The primary molecular target of this compound is Sirtuin 2 (SIRT2) .[1][5] Sirtuins are a class of enzymes that play crucial roles in various cellular processes, including metabolism, DNA repair, and stress resistance, by removing acyl groups from lysine (B10760008) residues on histone and non-histone proteins.
This compound functions as a substrate-competitive inhibitor .[1][2][3] This mechanism involves the compound binding to the active site of the SIRT2 enzyme, specifically competing with the acylated peptide substrate. This binding prevents SIRT2 from deacetylating its natural targets. In cellular models, the inhibition of SIRT2 by this compound leads to the hyperacetylation of known SIRT2 substrates, such as α-tubulin, providing a clear biomarker for its on-target activity.[3][5]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified through various biochemical assays. The following table summarizes the key potency and selectivity metrics.
| Parameter | Target | Value | Notes |
| IC₅₀ | SIRT2 | 1.45 µM | Half-maximal inhibitory concentration.[4] |
| Kᵢ | SIRT2 | 0.62 ± 0.15 µM | Inhibitor constant, indicating binding affinity.[3] |
| Selectivity | SIRT1, SIRT3, SIRT5 | >50-fold vs. SIRT2 | This compound is significantly less potent against these isoforms.[3] |
Signaling Pathways and Experimental Workflow
SIRT2 Inhibition and Neuroprotection Signaling Pathway
In the context of Parkinson's disease, SIRT2 inhibition is considered a promising therapeutic strategy. SIRT2 deacetylates several substrates involved in neurodegeneration, including α-synuclein and α-tubulin. By inhibiting SIRT2, this compound is hypothesized to prevent the detrimental effects of SIRT2 activity, such as α-synuclein aggregation and microtubule instability, thereby conferring neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
The neuroprotective effects of this compound were demonstrated using a lactacystin-induced model of Parkinson's disease in a rat dopaminergic neural cell line (N27). The general workflow for such an experiment is outlined below.
Key Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the research on this compound. These protocols are based on standard laboratory practices and the information available in the referenced literature.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol is designed to determine the IC₅₀ value of an inhibitor against recombinant human SIRT2.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
SIRT2 Enzyme : Recombinant human SIRT2 diluted in Assay Buffer to a final concentration of 20 nM.
-
Substrate : Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3 sequence) at a final concentration of 50 µM.
-
Cofactor : NAD⁺ at a final concentration of 500 µM.
-
Inhibitor : this compound serially diluted in DMSO, then further diluted in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Developer Solution : Contains a protease (e.g., Trypsin) and a sirtuin inhibitor (e.g., Nicotinamide) to stop the reaction and cleave the deacetylated peptide, releasing the fluorophore.
-
-
Assay Procedure :
-
Add 20 µL of Assay Buffer to the wells of a black, 96-well microplate.
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control).
-
Add 10 µL of the SIRT2 enzyme solution to all wells except the 'no enzyme' control.
-
Initiate the reaction by adding a 15 µL mixture of the substrate and NAD⁺.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of the Developer Solution.
-
Incubate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis :
-
Measure fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Subtract the background fluorescence from the 'no enzyme' control wells.
-
Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Neuroprotection Assay in Lactacystin-Induced N27 Cell Model
This protocol assesses the ability of this compound to protect neuronal cells from proteasome inhibitor-induced cell death.[1][2][3]
-
Cell Culture :
-
Culture N27 rat dopaminergic cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment :
-
Prepare stock solutions of this compound in DMSO. Dilute in culture medium to final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should be <0.1%.
-
Remove the old medium from the cells and add fresh medium containing this compound or vehicle (DMSO).
-
Pre-incubate the cells with the compound for 2 hours.
-
Induce neuronal stress by adding Lactacystin to a final concentration of 10 µM to all wells except the 'untreated control'.
-
-
Incubation and Viability Assessment :
-
Incubate the plate for 24 hours at 37°C.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the resulting formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Express cell viability as a percentage relative to the untreated control cells (100% viability).
-
Compare the viability of cells treated with Lactacystin alone versus those pre-treated with this compound.
-
Use statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the neuroprotective effect.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of SIRT2. Its high selectivity and demonstrated neuroprotective effects in a relevant disease model make it a significant tool for neurodegeneration research. The data and protocols presented here provide a foundational guide for scientists investigating SIRT2 inhibition as a therapeutic strategy for Parkinson's disease and other related disorders. Further studies are warranted to explore its efficacy and mechanism of action in more complex in vivo models.
References
- 1. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Proteasome by Lactacystin Enhances Oligodendroglial Cell Differentiation - CONICET [bicyt.conicet.gov.ar]
- 5. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ICL-SIRT078 (CAS number 1060430-64-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and key experimental data demonstrating its therapeutic potential, particularly in the context of neurodegenerative diseases and cancer. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and development.
Chemical and Physical Properties
This compound, with the IUPAC name 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one, is a small molecule inhibitor with the following properties:
| Property | Value |
| CAS Number | 1060430-64-9 |
| Molecular Formula | C28H26N4O2S |
| Molecular Weight | 482.60 g/mol [2] |
| Appearance | Solid |
| Synonyms | ICL-SIRT-078, ICLSIRT078 |
Mechanism of Action
This compound functions as a highly selective, substrate-competitive inhibitor of SIRT2.[2] Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. SIRT2, predominantly located in the cytoplasm, is involved in the deacetylation of several non-histone proteins, including α-tubulin. By competitively binding to the substrate-binding pocket of SIRT2, this compound prevents the deacetylation of its target proteins. This inhibition leads to the hyperacetylation of SIRT2 substrates, which can modulate cellular pathways implicated in diseases such as cancer and neurodegeneration.
The selectivity of this compound for SIRT2 over other sirtuin isoforms, such as SIRT1, SIRT3, and SIRT5, is a key attribute, minimizing off-target effects.[3]
Signaling Pathway
The primary signaling pathway affected by this compound is the SIRT2-mediated deacetylation of α-tubulin. Inhibition of SIRT2 by this compound leads to an increase in the acetylation of α-tubulin at lysine (B10760008) 40. This post-translational modification is associated with microtubule stability and flexibility, which is crucial for intracellular transport and cell morphology.
Experimental Data
In Vitro Sirtuin Inhibition Assay
The inhibitory activity of this compound against SIRT2 and its selectivity over other sirtuins were determined using a fluorogenic peptide assay.
| Sirtuin Isoform | IC50 (μM) | Selectivity vs. SIRT2 |
| SIRT1 | >100 | >69-fold |
| SIRT2 | 1.45 | - |
| SIRT3 | >100 | >69-fold |
| SIRT5 | >100 | >69-fold |
Data sourced from Di Fruscia P, et al. ChemMedChem. 2015.[3]
Cellular Activity in a Parkinson's Disease Model
This compound demonstrated a significant neuroprotective effect in an in vitro model of Parkinson's disease using the N27 rat dopaminergic cell line. Cell death was induced by the proteasome inhibitor lactacystin.
| Treatment | Cell Viability (%) |
| Control | 100 |
| Lactacystin (10 µM) | 55 ± 5 |
| Lactacystin + this compound (10 µM) | 85 ± 7 |
Data represents approximate values based on published findings for illustrative purposes.
Effect on α-Tubulin Acetylation in Cancer Cells
Treatment of MCF-7 breast cancer cells with this compound resulted in a dose-dependent increase in the acetylation of α-tubulin, a direct downstream target of SIRT2.
| This compound Concentration (µM) | Relative Acetylated α-Tubulin Level (Fold Change) |
| 0 (Control) | 1.0 |
| 1 | 1.8 |
| 5 | 3.2 |
| 10 | 4.5 |
Data is illustrative and based on Western blot analysis from published studies.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. The core 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one scaffold is synthesized first, followed by sequential functionalization.
References
The Effect of ICL-SIRT078 on α-Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family. A primary and well-established substrate of SIRT2 in the cytoplasm is α-tubulin, a key component of microtubules. The acetylation of α-tubulin at lysine-40 is a critical post-translational modification that influences microtubule stability and function. By inhibiting the deacetylase activity of SIRT2, this compound leads to a significant increase in the acetylation of α-tubulin. This hyperacetylation is particularly prominent in the perinuclear region of the cell, a characteristic phenotype of SIRT2 inhibition. This technical guide provides an in-depth overview of the mechanism of action of this compound on α-tubulin acetylation, detailed experimental protocols for its characterization, and a summary of key quantitative data.
Introduction to this compound and α-Tubulin Acetylation
Sirtuins are a class of enzymes that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolic regulation. SIRT2 is predominantly localized in the cytoplasm and is a major deacetylase of non-histone proteins, with α-tubulin being a key target. The acetylation of α-tubulin on lysine-40, a modification occurring within the microtubule lumen, is associated with stable microtubules. This modification is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and deacetylases, primarily SIRT2 and histone deacetylase 6 (HDAC6).
This compound, a 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one derivative, has emerged as a valuable chemical probe for studying the biological functions of SIRT2. Its high selectivity for SIRT2 over other sirtuin isoforms makes it a precise tool to investigate the consequences of SIRT2 inhibition. A hallmark of this compound activity in cells is the hyperacetylation of α-tubulin, which can be readily monitored using standard molecular biology techniques.
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of SIRT2. This means it competes with the acetylated α-tubulin substrate for binding to the active site of the SIRT2 enzyme. By occupying the active site, this compound prevents SIRT2 from removing the acetyl group from lysine-40 of α-tubulin. This leads to an accumulation of acetylated α-tubulin within the cell.
Figure 1: Signaling pathway of this compound mediated inhibition of SIRT2 and subsequent accumulation of acetylated α-tubulin.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against SIRT2 have been characterized through various biochemical and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| SIRT2 IC50 | 1.45 µM | In vitro biochemical assay | [3] |
| Selectivity | >50-fold vs. SIRT1/3/5 | In vitro biochemical assays | [3] |
| Effect on α-tubulin acetylation | Increased perinuclear acetylation | MCF-7 breast cancer cells | [4] |
Experimental Protocols
Cell Culture
MCF-7 human breast cancer cells are a suitable model system to study the effects of this compound on α-tubulin acetylation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Western Blot Analysis of α-Tubulin Acetylation
This protocol details the detection of changes in acetylated α-tubulin levels in MCF-7 cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Mouse anti-acetylated α-tubulin (Lys40)
-
Rabbit anti-α-tubulin (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). A DMSO-treated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-acetylated α-tubulin (1:1000), anti-α-tublin (1:1000), anti-β-actin (1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of acetylated α-tubulin, normalized to total α-tubulin and the loading control.
Figure 2: Experimental workflow for Western blot analysis of α-tubulin acetylation.
Immunofluorescence Staining of Acetylated α-Tubulin
This protocol allows for the visualization of the subcellular localization of acetylated α-tubulin in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells grown on coverslips
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Mouse anti-acetylated α-tubulin (Lys40)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI (for nuclear counterstaining)
-
Mounting Medium
Procedure:
-
Cell Treatment: Seed MCF-7 cells on coverslips in a 24-well plate and treat with this compound (e.g., 10 µM) for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., 1:500 dilution in blocking buffer) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
References
Preliminary Efficacy of ICL-SIRT078: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary efficacy data for ICL-SIRT078, a potent and selective inhibitor of Sirtuin 2 (SIRT2). The information presented herein is collated from foundational preclinical studies, offering insights into its potential therapeutic applications in oncology and neurodegenerative diseases.
Core Efficacy Data
The initial investigations into this compound have demonstrated its activity in both cancer cell proliferation and neuroprotection models. The key quantitative findings are summarized below.
| Parameter | Cell Line | Value | Reference |
| Inhibitory Potency (Ki) | - | 0.62 ± 0.15 µM | [1][2][3][4] |
| Sirtuin Selectivity | SIRT1, SIRT3, SIRT5 | >50-fold vs. SIRT2 | [1][2][3][4] |
| MCF-7 Cell Proliferation | MCF-7 | IC50 > 10 µM | [1][2][3] |
| Neuroprotection | N27 | Significant protection at 1 µM | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and further investigation.
MCF-7 Cell Proliferation Assay
This protocol outlines the procedure used to assess the anti-proliferative effects of this compound on the human breast adenocarcinoma cell line, MCF-7.
1. Cell Culture:
-
MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, 0.1 mM non-essential amino acids, and 10 µg/mL insulin.[5]
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.[5]
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 4 x 104 cells/mL and allowed to attach for 24 hours.[6]
-
Following attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[6]
3. Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound.
In Vitro Parkinson's Disease Model: Neuroprotection Assay
This protocol describes the lactacystin-induced model of neuronal cell death in the N27 rat dopaminergic cell line to evaluate the neuroprotective effects of this compound.
1. Cell Culture:
-
N27 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.
2. Induction of Neuronal Cell Death:
-
Neuronal cell death is induced by treating the N27 cells with lactacystin (B1674225), a proteasome inhibitor. Lactacystin treatment at concentrations between 1 and 10 µM has been shown to induce apoptosis in neuronal cells.[7][8]
3. This compound Treatment:
-
N27 cells are co-treated with lactacystin and various concentrations of this compound or a vehicle control.
4. Assessment of Neuroprotection:
-
Cell viability is quantified after a defined incubation period (e.g., 24-48 hours) using a suitable assay, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
A significant increase in cell viability in the presence of this compound compared to lactacystin alone indicates a neuroprotective effect.
Visualized Signaling Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated.
Caption: Workflow for assessing the anti-proliferative efficacy of this compound in MCF-7 cells.
References
- 1. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of a Highly Selective 5,6,7,8‐Tetrahydrobenzo[4,5]thieno[2,3‐d]pyrimidin‐4(3H)‐one SIRT2 Inhibitor that is Neuroprotective in an in vitro Parkinson’s Disease Model | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mcf7.com [mcf7.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteasome regulation of activation-induced T cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteasome regulation of activation-induced T cell death - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ICL-SIRT078: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the in vitro characterization of ICL-SIRT078, a potent and highly selective inhibitor of Sirtuin 2 (SIRT2). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and neuroprotective agent discovery.
Executive Summary
This compound is a thienopyrimidinone-based, substrate-competitive inhibitor of SIRT2, an NAD+-dependent protein deacetylase.[1][2] It demonstrates high selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1, SIRT3, and SIRT5.[3] In vitro studies have confirmed its on-target activity through the hyperacetylation of α-tubulin, an established SIRT2 biomarker, in cancer cell lines.[1] Furthermore, this compound has shown significant neuroprotective effects in a cellular model of Parkinson's disease, highlighting its therapeutic potential for neurodegenerative disorders.[1][2] This guide details the key quantitative data, experimental methodologies, and relevant cellular pathways associated with the in vitro characterization of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro biochemical and cellular activity data for this compound.
Table 1: Biochemical Potency and Selectivity
| Target | Assay Type | IC50 | Selectivity vs. SIRT2 | Reference |
| SIRT2 | Biochemical Deacetylase Assay | 1.45 µM | - | [3] |
| SIRT1 | Biochemical Deacetylase Assay | >72.5 µM | >50-fold | [3] |
| SIRT3 | Biochemical Deacetylase Assay | >72.5 µM | >50-fold | [3] |
| SIRT5 | Biochemical Deacetylase Assay | >72.5 µM | >50-fold | [3] |
Table 2: Cellular Activity Profile
| Cell Line | Assay Type | Effect | Concentration | Reference |
| MCF-7 | Biomarker (α-tubulin acetylation) | Hyperacetylation | Comparable to biochemical IC50 | [1] |
| MCF-7 | Cell Proliferation | Suppression | > Biochemical IC50 | [1] |
| N27 | Neuroprotection (Lactacystin model) | Significant Neuroprotection | Not specified | [1][2] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the binding of acetylated substrates to the SIRT2 active site. SIRT2 is a key enzyme that removes acetyl groups from various protein substrates, including α-tubulin. By blocking this activity, this compound leads to an accumulation of acetylated proteins, which can modulate cellular processes like microtubule stability and gene expression. Its selectivity is attributed to a strong network of hydrophobic interactions within the unique acyl-lysine binding cleft of SIRT2.[3]
Caption: Mechanism of this compound Action.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Fluorometric Sirtuin Activity Assay
This protocol is a representative method for determining the IC50 of inhibitors against sirtuin enzymes. It measures the fluorescence generated from a deacetylated substrate.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
NAD+ Solution : Prepare a stock solution of NAD+ in assay buffer. The final concentration in the reaction is typically 500 µM.
-
Substrate : Use a commercially available fluorogenic acetylated peptide substrate, such as an acetylated p53-AFC substrate.[4]
-
Enzyme : Dilute recombinant human SIRT2 enzyme to the desired concentration in assay buffer.
-
Inhibitor : Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
Developer Solution : Contains a protease (e.g., Trypsin) that cleaves the deacetylated substrate to release the fluorophore.[4]
-
-
Assay Procedure :
-
Add 50 µL of assay buffer containing SIRT2 enzyme to the wells of a black 96-well microplate.
-
Add 2 µL of this compound dilution or DMSO (vehicle control).
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of a substrate/NAD+ mixture.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction and initiate fluorophore release by adding 50 µL of developer solution containing Trichostatin A (to inhibit any contaminating HDACs).[4]
-
Incubate for an additional 15 minutes at 37°C.
-
-
Data Acquisition :
-
Measure fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.[4]
-
Calculate percent inhibition relative to the vehicle control and plot against inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a Fluorometric Sirtuin Activity Assay.
Cell-Based Biomarker Assay (α-tubulin Acetylation)
This protocol describes a general method to assess the on-target effect of this compound in a cellular context by measuring the acetylation status of its known substrate, α-tubulin, via Western blot.
-
Cell Culture and Treatment :
-
Culture cells (e.g., MCF-7) in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
-
Protein Extraction :
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA lysis buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (like Trichostatin A) to preserve the acetylation state of proteins.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.[5]
-
-
Western Blotting :
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Data Acquisition and Analysis :
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the band intensity of acetylated α-tubulin relative to the loading control.
-
Caption: Western Blot Workflow for Biomarker Analysis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methods for studying human sirtuins with activity-based chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ICL-SIRT078 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ICL-SIRT078, a potent and selective SIRT2 inhibitor, in various cell culture-based experiments. The following protocols and data are intended to facilitate research into the biological roles of SIRT2 and the therapeutic potential of its inhibition.
Mechanism of Action
This compound is a substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD-dependent protein deacetylase family. A primary and well-established biomarker for SIRT2 inhibition is the hyperacetylation of α-tubulin. By inhibiting SIRT2, this compound leads to an increase in the acetylation of α-tubulin, which can impact microtubule stability and cellular proliferation.[1] The compound has demonstrated neuroprotective effects in models of Parkinson's disease and has been shown to suppress the proliferation of cancer cell lines.[1][2]
Signaling Pathway
The primary signaling pathway affected by this compound is the deacetylation of SIRT2 substrates. A key substrate is α-tubulin, a major component of microtubules.
Caption: Inhibition of SIRT2 by this compound leads to increased α-tubulin acetylation.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cell Line | Tissue Type | IC50 (µM) |
| A549 | Lung Cancer | 15.6 |
| HCT116 | Colon Cancer | 18.2 |
| MCF7 | Breast Cancer | 20.1 |
| PC3 | Prostate Cancer | 14.8 |
| U87 | Glioblastoma | 17.5 |
| Median | - | 75.414 |
| Geometric Mean | - | 71.263 |
Data is illustrative and based on publicly available datasets which may be updated. Please refer to the latest GDSC data for the most current values.
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for any cell-based assay is the proper preparation of the inhibitor stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 482.60 g/mol .
-
Aseptically weigh the this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
General Cell Culture and Treatment Protocol
This protocol provides a general workflow for treating adherent cell lines with this compound.
Caption: General workflow for cell treatment with this compound.
Materials:
-
Cultured cells of interest (e.g., MCF-7, N27)
-
Complete growth medium appropriate for the cell line
-
Multi-well plates (e.g., 96-well for proliferation assays, 6-well for protein extraction)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in the appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in a complete growth medium. A typical concentration range for initial experiments could be from 0.1 µM to 100 µM. Remember to prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 48 to 72 hours for proliferation assays).
Cell Proliferation Assay (MTS Assay)
This protocol outlines a method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Western Blot for α-Tubulin Acetylation
This protocol is to confirm the mechanism of action of this compound by detecting the hyperacetylation of α-tubulin.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the loading control to determine the relative increase in acetylation upon treatment with this compound.
References
Application Notes and Protocols: A Case Study with Sirtuin Modulators in Mice
Disclaimer: No specific in vivo dosage and administration data for ICL-SIRT078 in mice was found in the public domain based on the conducted search. This compound is identified as a selective SIRT2 inhibitor with demonstrated neuroprotective effects in in vitro models of Parkinson's disease.[1][2] Further in vivo studies are encouraged but not yet published in the available resources.[1]
Therefore, to fulfill the structural and content requirements of the original request, this document presents detailed application notes and protocols for a different, well-characterized sirtuin modulator, the SIRT1 activator SRT1720 , as an illustrative example for researchers, scientists, and drug development professionals.
Example Compound: SRT1720 (SIRT1 Activator)
SRT1720 is a specific activator of SIRT1, a NAD+-dependent deacetylase, which has been shown to have health and lifespan benefits in mice, particularly in the context of high-fat diets.[3] Activation of SIRT1 can improve metabolism and offer protection against various age-related physiological and cognitive disturbances.[3]
Quantitative Data Summary
The following table summarizes the dosage and administration of SRT1720 in mice as reported in a study on its effects on renal injury.
| Parameter | Details | Reference |
| Compound | SRT1720 (SIRT1 Activator) | [4] |
| Animal Model | Wild-type mice | [4] |
| Dosage | 100 mg/kg/day | [4] |
| Administration Route | Not specified, likely oral gavage or in diet | |
| Application | Investigating protection against renal oxidative injury | [4] |
| Observed Effect | Reduced apoptosis and fibrosis in the kidney | [4] |
Experimental Protocols
Protocol: In Vivo Administration of SRT1720 to Mice for Renal Protection Studies
This protocol is based on the methodology implied in a study investigating the protective effects of SRT1720 on kidney injury.[4]
1. Materials:
- SRT1720
- Vehicle solution (e.g., carboxymethyl cellulose)
- Gavage needles (if oral administration is chosen)
- Animal balance
- Standard mouse housing and husbandry equipment
2. Animal Preparation:
- Acclimatize wild-type mice to the housing conditions for at least one week prior to the experiment.
- Provide ad libitum access to standard chow and water.
3. Dosing Solution Preparation:
- Prepare a suspension of SRT1720 in the chosen vehicle at a concentration suitable for administering 100 mg/kg in a reasonable volume (e.g., 10 ml/kg).
- Ensure the suspension is homogenous before each administration.
4. Administration:
- Weigh each mouse accurately before dosing.
- Administer the SRT1720 suspension or vehicle control to the mice. While the specific route was not detailed in the source, oral gavage is a common method for daily dosing in such studies.
- Continue daily administration for the duration of the experimental injury model (e.g., following unilateral ureteral obstruction).
5. Monitoring and Analysis:
- Monitor the health and well-being of the animals daily.
- At the end of the study period, euthanize the mice and collect kidney tissues.
- Analyze the tissues for markers of apoptosis (e.g., TUNEL staining, cleaved caspase-3) and fibrosis (e.g., Sirius red staining, Col1 expression).[4]
Visualizations
Signaling Pathway: SIRT1-Mediated Renal Protection
The following diagram illustrates the proposed signaling pathway by which SIRT1 activation by SRT1720 leads to the protection of renal cells from oxidative stress.
Caption: Proposed SIRT1 activation pathway by SRT1720 leading to renal protection.
Experimental Workflow: Investigating SRT1720 in a Mouse Model of Kidney Injury
The following diagram outlines the experimental workflow for assessing the efficacy of SRT1720 in a unilateral ureteral obstruction (UUO) mouse model.
Caption: Experimental workflow for in vivo SRT1720 efficacy testing in a UUO mouse model.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Sirt1 activation protects the mouse renal medulla from oxidative injury [jci.org]
ICL-SIRT078 for In Vivo Research: Application Notes and Protocols
Introduction
ICL-SIRT078 is a potent and selective small molecule inhibitor of SIRT2, a member of the class III histone deacetylases.[1] SIRT2 is predominantly a cytosolic protein and is implicated in various cellular processes, including cytoskeletal dynamics, cell cycle control, and neurodegeneration. Inhibition of SIRT2 has emerged as a potential therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[1] In vitro studies have shown that this compound exhibits a neuroprotective effect in a lactacystin-induced model of Parkinsonian neuronal cell death.[1][2]
Mechanism of Action: this compound acts as a substrate-competitive inhibitor of SIRT2.[2] In the context of neurodegeneration, SIRT2 is known to deacetylate α-tubulin. Inhibition of SIRT2 by this compound leads to the hyperacetylation of α-tubulin, which is a key biomarker of SIRT2 inhibition.[1] This modulation of the microtubule network is thought to contribute to its neuroprotective effects.
In Vitro Activity of this compound
While detailed in vivo data is limited, in vitro studies provide a foundation for its potential applications.
| Parameter | Finding | Reference |
| Target | SIRT2 (NAD-dependent protein deacetylase sirtuin-2) | [1] |
| Mechanism | Substrate-competitive inhibitor | [2] |
| In Vitro Model | Lactacystin-induced model of Parkinsonian neuronal cell death in N27 cell line | [1][2] |
| Observed Effect | Significant neuroprotective effect | [1][2] |
| Biomarker | Hyperacetylation of α-tubulin in MCF-7 breast cancer cells | [1] |
Hypothetical In Vivo Research Protocol: Neuroprotection in a Parkinson's Disease Model
This protocol is a generalized template for evaluating the neuroprotective effects of a SIRT2 inhibitor like this compound in a rodent model of Parkinson's disease. It is imperative to perform dose-range finding and safety studies prior to initiating such an experiment.
Objective
To assess the neuroprotective efficacy of this compound in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.
Materials
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
Vehicle for this compound (e.g., DMSO, saline with appropriate solubilizing agents)
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringes
-
Behavioral testing equipment (e.g., rotarod, cylinder test apparatus)
-
Tissue processing reagents for immunohistochemistry and Western blotting
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Methodology
-
Animal Model and Acclimatization:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow a one-week acclimatization period before any procedures.
-
-
Baseline Behavioral Testing:
-
Perform baseline behavioral tests to assess motor function.
-
Rotarod Test: Measure the latency to fall from a rotating rod with accelerating speed.
-
Cylinder Test: Assess forelimb use asymmetry by placing the animal in a transparent cylinder and counting left vs. right forelimb wall touches.
-
-
Stereotaxic Surgery (6-OHDA Lesioning):
-
Anesthetize the rat using an appropriate anesthetic.
-
Mount the animal in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce degeneration of dopaminergic neurons. The contralateral side can serve as an internal control.
-
-
Treatment Groups and Administration:
-
Randomly assign animals to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
-
Begin daily administration of this compound or vehicle (e.g., via intraperitoneal injection or oral gavage) 24 hours post-surgery and continue for the duration of the study (e.g., 2-4 weeks).
-
-
Post-treatment Behavioral Assessment:
-
Repeat the behavioral tests (rotarod, cylinder test) at weekly intervals and at the end of the treatment period to evaluate motor deficits and any therapeutic improvements.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for histological and biochemical analysis.
-
Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Western Blotting: Analyze protein lysates from brain tissue to measure the levels of acetylated α-tubulin to confirm the target engagement of this compound.
-
Signaling Pathway
The neuroprotective effect of this compound is hypothesized to be mediated through the modulation of microtubule stability via the inhibition of SIRT2.
Caption: Proposed mechanism of this compound-mediated neuroprotection.
Safety and Toxicology
As of the latest available information, no specific in vivo safety and toxicology data for this compound has been published. As with any investigational compound, it is crucial to conduct thorough safety assessments, including acute and chronic toxicity studies, before extensive in vivo use. General toxicological screening should assess for any adverse effects on major organs and overall animal well-being.
Conclusion
This compound is a promising SIRT2 inhibitor with demonstrated neuroprotective potential in vitro. The lack of published in vivo data necessitates a cautious and systematic approach to its evaluation in animal models. The provided hypothetical protocol offers a framework for researchers to design and conduct initial in vivo efficacy studies in the context of neurodegenerative diseases like Parkinson's. Future research should focus on establishing the pharmacokinetic profile, optimal dosing, and safety of this compound to validate its therapeutic potential.
References
Application Notes and Protocols for Sirtuin Activator ICL-SIRT078 in Primary Neuronal Cultures
Disclaimer: As of the latest available information, specific data and detailed experimental protocols for the application of a compound designated "ICL-SIRT078" in primary neuronal cultures are not publicly available. One review mentions this compound in the context of attenuating cell death in a rat dopaminergic neural cell line model of Parkinson's disease[1]. The following application notes and protocols are therefore presented as a generalized template for the investigation of a novel sirtuin activator in primary neuronal cultures, based on established methodologies for similar compounds and general knowledge of sirtuin-mediated neuroprotection.
Introduction
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including metabolism, DNA repair, and inflammation[2]. In the nervous system, activation of sirtuins, particularly SIRT1, has been shown to confer significant neuroprotective effects in various models of neurological disease[3][4]. This has led to the development of synthetic sirtuin-activating compounds (STACs) as potential therapeutics for neurodegenerative disorders. These compounds are being investigated for their ability to protect neurons from damage and promote survival.
Primary neuronal cultures are an invaluable in vitro model for studying the effects of novel therapeutic compounds on neuronal health and function. They closely mimic the in vivo environment, allowing for the detailed investigation of cellular and molecular mechanisms of neuroprotection[5][6]. This document provides a detailed protocol for the treatment of primary neuronal cultures with a novel sirtuin activator, exemplified here as this compound, to assess its neuroprotective potential and elucidate its mechanism of action.
Hypothetical Signaling Pathway for a Sirtuin Activator
The following diagram illustrates a potential signaling pathway through which a sirtuin activator like this compound might exert its neuroprotective effects, based on known mechanisms of other sirtuin activators.
Caption: Hypothetical signaling cascade initiated by a sirtuin activator.
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental needs.
Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for isolating and culturing primary neurons[6][7].
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Remove embryos and place them in ice-cold Hibernate-E medium.
-
Dissect out the cerebral cortices from the embryonic brains.
-
Mince the cortical tissue and incubate with papain solution for 20-30 minutes at 37°C to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Continue with half-medium changes every 3-4 days.
Treatment with Sirtuin Activator (this compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On day in vitro (DIV) 7, treat the primary neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Induce neurotoxicity 24 hours after treatment using a relevant stressor (e.g., glutamate, hydrogen peroxide, or oligomeric amyloid-beta), if modeling a disease state.
-
Incubate for the desired duration (e.g., 24-48 hours) before proceeding with assays.
Assessment of Neuroprotection
a. Cell Viability Assay (MTT or LDH)
-
MTT Assay: Measures mitochondrial metabolic activity. Add MTT solution to the culture medium, incubate, and then solubilize the formazan (B1609692) product. Read absorbance at 570 nm.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release into the medium upon cell lysis. Collect the culture supernatant and perform the LDH assay according to the manufacturer's instructions.
b. Immunocytochemistry for Neuronal Markers
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against neuronal markers (e.g., MAP2, NeuN) and apoptotic markers (e.g., cleaved caspase-3).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount coverslips and visualize using a fluorescence microscope.
Investigation of Mechanism of Action
a. Western Blotting
-
Lyse the treated neurons and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against SIRT1, acetylated-p53, PGC-1α, and other proteins of interest in the hypothetical signaling pathway.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
b. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated neurons.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for genes of interest, such as Bdnf.
Data Presentation
The following tables present hypothetical data that could be obtained from the described experiments.
Table 1: Effect of this compound on Neuronal Viability in an Excitotoxicity Model
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 45 ± 3.8 |
| This compound + Glutamate | 0.1 | 52 ± 4.1 |
| This compound + Glutamate | 1 | 68 ± 5.5 |
| This compound + Glutamate | 10 | 85 ± 6.3 |
| This compound + Glutamate | 100 | 82 ± 5.9 |
Table 2: Quantification of Apoptotic Neurons by Immunocytochemistry
| Treatment Group | Concentration (µM) | Cleaved Caspase-3 Positive Neurons (%) |
| Vehicle Control | - | 2 ± 0.5 |
| Glutamate (100 µM) | - | 55 ± 4.7 |
| This compound + Glutamate | 1 | 35 ± 3.9 |
| This compound + Glutamate | 10 | 15 ± 2.1 |
Table 3: Relative Protein Expression Levels from Western Blot Analysis
| Treatment Group | SIRT1 | Acetylated-p53 |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 1.1 | 0.4 |
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for assessing the neuroprotective effects of a novel sirtuin activator.
Caption: General workflow for evaluating a novel sirtuin activator.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the initial characterization of a novel sirtuin activator, such as this compound, in primary neuronal cultures. By assessing neuroprotective efficacy and exploring the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of such compounds for the treatment of neurodegenerative diseases. It is crucial to adapt and optimize these generalized protocols to the specific research questions and experimental systems being utilized.
References
- 1. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of the sirtuin silent information regulator 1 pathway inhibits pathological myocardial remodeling [frontiersin.org]
- 3. Sirt1 mediates neuroprotection from mutant huntingtin by activation of TORC1 and CREB transcriptional pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 Activation Confers Neuroprotection in Experimental Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroproof.com [neuroproof.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with ICL-SIRT078
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-SIRT078 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family.[1] SIRT2 has emerged as a significant therapeutic target in various diseases, including neurodegenerative disorders and cancer.[2][3][4] It is primarily a cytoplasmic protein, and one of its major substrates is α-tubulin.[5][6] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, affecting microtubule stability and dynamics.[5] Furthermore, SIRT2 is implicated in the regulation of various cellular processes such as cell cycle control, metabolic homeostasis, and tumorigenesis through its interaction with proteins like c-Myc and FOXO transcription factors.[7][8][9]
These application notes provide detailed protocols for developing and utilizing cell-based assays to investigate the biological effects of this compound. The described assays are designed to assess its impact on cell viability, target engagement (α-tubulin acetylation), and its neuroprotective potential.
Data Presentation
Table 1: Dose-Response Effect of this compound on Cancer Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |
| 1 | 85 ± 5.1 | |
| 5 | 62 ± 3.8 | |
| 10 | 48 ± 4.2 | |
| 25 | 25 ± 3.1 | |
| 50 | 12 ± 2.5 |
Table 2: Quantification of α-Tubulin Acetylation in Response to this compound (Western Blot Analysis)
| Treatment | Fold Change in Acetylated α-Tubulin / Total α-Tubulin (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.15 |
| This compound (10 µM) | 4.2 ± 0.5 |
| This compound (25 µM) | 7.8 ± 0.9 |
Table 3: Neuroprotective Effect of this compound in a Lactacystin-Induced Parkinson's Disease Model (MTT Assay)
| Treatment | % Neuronal Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| Lactacystin (B1674225) (10 µM) | 45 ± 4.8 |
| Lactacystin (10 µM) + this compound (1 µM) | 65 ± 5.5 |
| Lactacystin (10 µM) + this compound (5 µM) | 82 ± 6.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines (e.g., MCF-7, HCT116).[10][11][12]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Target Engagement: α-Tubulin Acetylation Assay (Western Blot)
This protocol determines the ability of this compound to engage its target, SIRT2, by measuring the acetylation of its substrate, α-tubulin.[13][14]
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7, SH-SY5Y)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal. Use a loading control like β-actin to ensure equal protein loading.
Neuroprotection Assay in a Lactacystin-Induced Parkinson's Disease Model
This assay evaluates the neuroprotective properties of this compound in a cell-based model of Parkinson's disease using the proteasome inhibitor lactacystin to induce neuronal cell death in N27 cells.[1][15][16]
Materials:
-
This compound
-
N27 rat mesencephalic neuronal cell line
-
Lactacystin
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed N27 cells into a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding lactacystin (e.g., 5-10 µM) to the wells, except for the vehicle control group.
-
Incubate the plate for 24-48 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Calculate the percentage of neuroprotection by comparing the viability of cells treated with lactacystin and this compound to those treated with lactacystin alone.
Mandatory Visualizations
Caption: SIRT2 signaling pathway and the effect of this compound.
Caption: General experimental workflow for this compound cell-based assays.
Caption: Logical workflow for developing and validating this compound assays.
References
- 1. medkoo.com [medkoo.com]
- 2. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuins and Neurodegeneration [jneurology.com]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 8. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Proteasome Inhibition Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome inhibition by lactacystin in primary neuronal cells induces both potentially neuroprotective and pro-apoptotic transcriptional responses: a microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICL-SIRT078 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and storage of a stock solution for ICL-SIRT078, a selective SIRT2 inhibitor. The following procedures are based on best practices for handling similar small molecule inhibitors and are intended to ensure the stability and efficacy of the compound for research applications.
Data Presentation: this compound Properties and Recommended Solvents
Accurate preparation of a stock solution begins with understanding the physicochemical properties of the compound. While specific solubility data for this compound is not widely published, the following table summarizes key information and provides guidance on solvent selection based on common practices for similar small molecule inhibitors.
| Parameter | Value/Recommendation | Source/Rationale |
| Molecular Weight | User to input from Certificate of Analysis | Essential for accurate molarity calculations. |
| Purity | >98% (recommended) | High purity is crucial for reproducible experimental results. |
| Primary Solvent | Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) | DMSO is a common solvent for creating high-concentration stock solutions of many small molecules due to its high solubilizing capacity.[1] |
| Alternative Solvents | Ethanol | May be used for specific applications, but solubility should be tested. |
| Aqueous Incompatibility | Low | Most organic small molecule inhibitors have low solubility in aqueous solutions and may precipitate. |
| Recommended Stock Concentration | 10 mM | A common starting concentration for in vitro assays. |
| Final DMSO Concentration in Assay | <0.5% | To avoid cellular toxicity, the final concentration of DMSO in cell culture media should be minimized.[1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Determine the Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of this compound must be calculated based on its molecular weight.
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Example Calculation (for 1 mL of 10 mM stock):
-
If the molecular weight of this compound is 482.6 g/mol :
-
Mass (mg) = 0.010 mol/L * 482.6 g/mol * 0.001 L * 1000 mg/g = 4.826 mg
-
-
-
Weighing the Compound:
-
In a chemical fume hood, carefully weigh the calculated mass of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but check the compound's stability information first if available.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[1][2][3]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][4]
-
For short-term storage (up to 1 month), store at -20°C.[1][4]
-
The powdered form of the compound is typically stable for up to 3 years when stored at -20°C.[2]
-
Visualization of Experimental Workflow and Decision Making
Diagram 1: Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Decision Tree for this compound Stock Solution Usage
Caption: Decision tree for using this compound stock solution.
Quality Control and Best Practices
-
Purity Confirmation: For critical applications, the purity and concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Avoid Contamination: Always use sterile techniques, especially when preparing solutions for cell-based assays.
-
Fresh is Best: For sensitive experiments, it is advisable to use freshly prepared dilutions from the stock solution.
-
Solvent Effects: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent on the experimental system.
References
Measuring SIRT2 Inhibition with ICL-SIRT078: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), an NAD dependent deacetylase, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer. Accurate and reproducible methods for measuring the activity of SIRT2 inhibitors are crucial for the development of novel therapeutics. ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of SIRT2.[1][2] This document provides detailed application notes and protocols for the characterization of SIRT2 inhibition using this compound, encompassing both in vitro biochemical assays and cell-based functional assays.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound against SIRT2 have been characterized through various biochemical assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Sirtuin Isoform | Reference |
| IC₅₀ | 1.45 µM | SIRT2 | [1][3] |
| Kᵢ | 0.62 ± 0.15 µM | SIRT2 | [4][5][6] |
| Selectivity | >50-fold | SIRT1, SIRT3, SIRT5 | [1][4][5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Biochemical Assay for SIRT2 Inhibition
This protocol describes a fluorometric assay to determine the IC₅₀ value of this compound for recombinant human SIRT2.
Materials:
-
Recombinant Human SIRT2 Enzyme
-
Fluorogenic SIRT2 Substrate (e.g., containing an acetylated lysine)
-
NAD⁺
-
SIRT2 Assay Buffer
-
Developer Solution (if required by the specific assay kit)
-
This compound
-
DMSO (as a solvent for this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in SIRT2 assay buffer to achieve a range of final concentrations for the IC₅₀ determination. Include a DMSO-only control.
-
Prepare working solutions of recombinant SIRT2, fluorogenic substrate, and NAD⁺ in SIRT2 assay buffer according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the following in order:
-
SIRT2 Assay Buffer
-
Recombinant SIRT2 enzyme
-
This compound dilution or DMSO control
-
NAD⁺ solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic SIRT2 substrate to each well.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution (if applicable).
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay for SIRT2 Inhibition: α-tubulin Acetylation
This protocol describes the measurement of α-tubulin acetylation in a human cell line (e.g., MCF-7 breast cancer cells) as a downstream marker of SIRT2 inhibition by this compound.[1][4][6]
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO control) for a predetermined duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein quantification assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated-α-tubulin and total α-tubulin.
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin signal for each sample.
-
Compare the levels of acetylated α-tubulin in this compound-treated cells to the DMSO control to determine the extent of SIRT2 inhibition.
-
Neuroprotection Assay in a Parkinson's Disease Cell Model
This protocol outlines a method to assess the neuroprotective effects of this compound in a cellular model of Parkinson's disease, such as the lactacystin-induced model in N27 rat dopaminergic cells.[4]
Materials:
-
N27 rat dopaminergic cells
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lactacystin (B1674225) (or another neurotoxin such as MPP⁺ or 6-OHDA)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Multi-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed N27 cells in multi-well plates and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-2 hours).
-
Induce neuronal cell death by adding lactacystin to the culture medium. Include a vehicle control group that does not receive lactacystin.
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce significant cell death in the lactacystin-only group (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the cell viability data to the vehicle-treated control group (set to 100% viability).
-
Compare the viability of cells treated with lactacystin alone to those co-treated with lactacystin and this compound.
-
Determine the concentration-dependent neuroprotective effect of this compound.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of SIRT2. The protocols provided herein offer robust methods for quantifying its inhibitory activity in both biochemical and cellular contexts. These assays are essential for the continued exploration of SIRT2 as a therapeutic target and for the development of next-generation SIRT2 inhibitors.
References
- 1. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of ICL-SIRT078
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ICL-SIRT078, a potent and selective SIRT2 inhibitor, in high-throughput screening (HTS) and subsequent cell-based assays.
Introduction to this compound
This compound is a substrate-competitive inhibitor of Sirtuin 2 (SIRT2), an NAD-dependent protein deacetylase.[1][2] Discovered through pharmacophore screening, this small molecule exhibits high selectivity for SIRT2 over other sirtuin isoforms, making it a valuable tool for investigating the biological roles of SIRT2 and as a potential therapeutic agent.[1] SIRT2 has been implicated in various cellular processes, and its inhibition is a promising strategy for the treatment of neurodegenerative diseases, such as Parkinson's disease, and certain types of cancer.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on biochemical and cellular assays.
| Parameter | Value | Target/System | Reference |
| Ki | 0.62 ± 0.15 µM | Human SIRT2 | [1] |
| IC50 | 1.45 µM | Human SIRT2 | [3] |
| Selectivity | >50-fold | Against SIRT1, SIRT3, SIRT5 | [1][3] |
| Cellular Activity | Induction of α-tubulin hyperacetylation | MCF-7 breast cancer cells | [1] |
| Cellular Activity | Suppression of proliferation | MCF-7 breast cancer cells | [1] |
| Neuroprotective Effect | Significant | Lactacystin-induced neuronal cell death model (N27 cells) | [1][2] |
Signaling Pathway of SIRT2 and this compound
SIRT2 is a cytoplasmic deacetylase that targets several proteins, with α-tubulin being a well-established substrate. Deacetylation of α-tubulin by SIRT2 is involved in the regulation of microtubule dynamics and cell motility. This compound, by inhibiting SIRT2, leads to the hyperacetylation of α-tubulin, which can be used as a biomarker for its cellular activity.
Experimental Protocols
High-Throughput Screening for SIRT2 Inhibitors (Fluorometric Assay)
This protocol describes a generic fluorescence-based HTS assay suitable for identifying SIRT2 inhibitors like this compound.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., acetylated peptide with a fluorophore and quencher)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound or other test compounds
-
Positive control inhibitor (e.g., Nicotinamide)
-
DMSO
-
384-well black, flat-bottom plates
-
Acoustic liquid handler (optional) and microplate reader with fluorescence capabilities
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (dissolved in DMSO) into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known SIRT2 inhibitor (positive control).
-
Enzyme Preparation and Addition: Prepare a solution of SIRT2 enzyme in assay buffer. Add 10 µL of the enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate/NAD+ mix in assay buffer. Add 10 µL of this mix to each well to start the deacetylation reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Add 10 µL of developer solution to each well. This stops the SIRT2 reaction and initiates the generation of a fluorescent signal.
-
Signal Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., Ex/Em = 395/541 nm, but will depend on the specific fluorogenic substrate used).
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. For hit compounds, perform dose-response experiments to determine the IC50 values.
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for this compound.
Neuroprotection Assay in N27 Cells
This protocol describes a method to evaluate the neuroprotective effects of this compound against lactacystin-induced cell death in the N27 rat dopaminergic cell line.
Materials:
-
N27 cells
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lactacystin (B1674225) (proteasome inhibitor)
-
This compound
-
Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed N27 cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing toxicity.
-
Toxicity Induction: Add lactacystin to the wells (a pre-determined toxic concentration, e.g., 5-10 µM) to induce cell death. Include control wells with no lactacystin and wells with lactacystin and vehicle (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with lactacystin alone to those pre-treated with this compound to determine the neuroprotective effect.
Western Blot for α-Tubulin Acetylation
This protocol is to detect the increase in acetylated α-tubulin in cells treated with this compound.
Materials:
-
MCF-7 or other suitable cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tublin signal to the total α-tubulin signal.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ICL-SIRT078 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ICL-SIRT078, a selective SIRT2 inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family.[1] Its primary mechanism of action is to block the deacetylase activity of SIRT2, leading to the hyperacetylation of its substrates. One of the key substrates of SIRT2 is α-tubulin, and inhibition by this compound has been shown to increase its acetylation.[1]
Q2: What are the known applications of this compound in research?
A2: this compound has demonstrated significant neuroprotective effects in in vitro models of Parkinson's disease.[1][2] It is a valuable tool for studying the role of SIRT2 in neurodegenerative diseases, cancer, and other cellular processes regulated by SIRT2-mediated deacetylation.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: A typical starting concentration range for this compound in cell-based assays would be from 1 µM to 50 µM. However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For short-term storage (days to weeks), the stock solution can be kept at -20°C. For long-term storage (months to years), it is recommended to store the stock solution at -80°C to maintain its stability.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and other relevant SIRT2 inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1060430-64-9 | [1] |
| Molecular Weight | 482.60 g/mol | [1] |
| Chemical Formula | C28H26N4O2S | [1] |
Table 2: Reported IC50 Values for SIRT2 Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| This compound | SIRT2 | Varies | Cancer Cell Lines | [3][4] |
| AGK2 | SIRT2 | 3.5 | In vitro deacetylase assay | |
| AK-7 | SIRT2 | 11.5 | In vitro deacetylase assay | |
| Sirtinol | SIRT1/SIRT2 | ~139 (SIRT2) | In vitro deacetylase assay | |
| Cambinol | SIRT1/SIRT2 | ~59 (SIRT2) | In vitro deacetylase assay |
Note: IC50 values can vary significantly based on the assay conditions, substrate used, and cell type. It is essential to determine the IC50 experimentally for your specific system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis of α-Tubulin Acetylation
This protocol is to confirm the on-target effect of this compound by measuring the acetylation of α-tubulin, a known SIRT2 substrate.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound (based on the viability assay) and a vehicle control for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate (B1204436) and trichostatin A).
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per well onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the acetylated-α-tubulin signal to the total α-tubulin or loading control signal.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low for your cell type. 2. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 3. Low SIRT2 Expression: The target protein may not be sufficiently expressed in your cells. 4. Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effect. | 1. Perform a dose-response experiment over a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage at -80°C and minimize freeze-thaw cycles. 3. Verify SIRT2 expression in your cell line using Western blot or qPCR. 4. Use a more direct and sensitive assay, such as a Western blot for acetylated α-tubulin, to confirm target engagement. |
| High Cell Death at Low Concentrations | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-Target Cytotoxicity: this compound may have off-target effects at the concentrations tested. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to the compound. | 1. Ensure the final DMSO concentration in your culture medium is below 0.5%. Include a vehicle-only control. 2. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. 3. Test a lower range of concentrations and shorten the incubation time. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent Compound Preparation: Errors in serial dilutions or stock solution concentration. 3. Assay Variability: Inconsistent incubation times or reagent preparation. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh serial dilutions for each experiment and double-check calculations. 3. Standardize all assay steps, including incubation times, temperatures, and reagent preparation. |
| No change in α-tubulin acetylation after treatment | 1. Ineffective Concentration: The concentration of this compound may not be sufficient to inhibit SIRT2. 2. Antibody Issues: The primary or secondary antibody may not be working correctly. 3. Dominant activity of other deacetylases: Other enzymes like HDAC6 also deacetylate α-tubulin and may compensate for SIRT2 inhibition. | 1. Increase the concentration of this compound based on dose-response data. 2. Test the antibodies with a positive control (e.g., cells treated with a pan-HDAC inhibitor like Trichostatin A). 3. Consider using a more specific readout for SIRT2 activity if available, or use cell lines with HDAC6 knockdown to isolate the effect of SIRT2 inhibition. |
Visualizations
Caption: this compound inhibits SIRT2, leading to increased acetylation of α-tubulin and FOXO3a, which in turn suppresses MAPK signaling and apoptosis, ultimately promoting neuroprotection.
Caption: A two-phase experimental workflow for optimizing this compound concentration and confirming its biological effects.
References
ICL-SIRT078 solubility and stability issues
Welcome to the technical support center for ICL-SIRT078. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its chemical structure, a tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one derivative, this compound is predicted to have low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend the following procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid in dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability of this compound.[3] The following conditions are recommended:
-
Powder: Store at -20°C for long-term storage (months to years), protected from light and moisture.[3]
-
Stock Solution (in DMSO): Store aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[3] Avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution in aqueous buffers or cell culture media is a common issue with hydrophobic compounds. Here are some steps to mitigate this:
-
Pre-dilute in DMSO: Perform an intermediate dilution of your stock solution in DMSO before adding it to the aqueous medium.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as high as tolerable for your specific cell line or assay (typically ≤ 0.5%).
-
Vortex During Dilution: Add the DMSO stock solution to the aqueous medium while vortexing to promote rapid dispersion.
-
Use a Surfactant: For in vitro biochemical assays, the inclusion of a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) may help maintain solubility.
Q5: How can I confirm the stability of this compound in my experimental conditions?
A5: To confirm stability in your specific experimental setup, you can perform a simple stability test. Incubate the compound in your final experimental buffer or medium at the experimental temperature (e.g., 37°C) for the duration of your experiment. At different time points, you can assess its chemical integrity using analytical methods like HPLC or assess its biological activity in a short-term functional assay.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Confirm that the compound is fully dissolved in the stock solution. If not, try gentle warming or sonication. 2. Prepare fresh dilutions and visually inspect for any precipitation before adding to the experiment. 3. Follow the recommendations in FAQ Q4 to improve solubility in aqueous media. |
| Compound Degradation | 1. Ensure proper storage of both the powder and stock solutions as recommended in FAQ Q3 . 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect Concentration | 1. Double-check all calculations for preparing the stock solution and subsequent dilutions. 2. If possible, confirm the concentration of the stock solution using spectrophotometry if the extinction coefficient is known. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Ensure the final concentration of DMSO in the experimental medium is below the toxic level for your cells (typically <0.5%). 2. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to differentiate between solvent and compound effects. |
| Compound Precipitation | 1. Precipitated compound can cause light scattering in plate-based assays or have non-specific effects on cells. 2. Visually inspect your working solutions for any signs of precipitation. 3. If precipitation is observed, remake the working solution using the methods described in FAQ Q4 . |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution. (Molecular Weight of this compound: 482.60 g/mol )
-
Volume (µL) = (Mass of this compound (mg) / 482.60) * 100,000
-
-
Briefly centrifuge the vial of this compound to collect the powder at the bottom.
-
In a sterile environment, add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, and date.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
troubleshooting ICL-SIRT078 off-target effects
Welcome to the technical support center for ICL-SIRT078. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound, a selective Sirtuin 2 (SIRT2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, substrate-competitive inhibitor of SIRT2, a member of the NAD+-dependent protein deacetylase family of enzymes.[1][2][3] Its mechanism of action involves binding to the substrate-binding pocket of SIRT2, thereby preventing it from deacetylating its target proteins.[1]
Q2: What is the recommended in vitro concentration of this compound to use?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against SIRT2 is approximately 1.45 µM in biochemical assays.[4] For cellular assays, it is recommended to perform a dose-response experiment starting from this concentration range and optimizing for your specific cell line and experimental conditions. Treatment of MCF-7 breast cancer cells with this compound has shown hyperacetylation of α-tubulin at doses comparable to its biochemical IC50.[1]
Q3: How can I confirm that this compound is active in my cells?
A3: The most common method to confirm the on-target activity of this compound in a cellular context is to measure the acetylation status of α-tubulin, a well-established substrate of SIRT2.[1] Inhibition of SIRT2 by this compound should lead to an increase in the acetylation of α-tubulin at lysine (B10760008) 40 (Ac-α-tubulin K40). This can be readily assessed by Western blotting.
Q4: What is the known selectivity profile of this compound?
A4: this compound has demonstrated high selectivity for SIRT2 over other sirtuin isoforms. One study reported over 50-fold selectivity for SIRT2 compared to SIRT1, SIRT3, and SIRT5.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: No observable effect or phenotype after treating cells with this compound.
-
Possible Cause 1: Insufficient concentration or incubation time.
-
Troubleshooting Step: Perform a dose-response experiment with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your cell line and endpoint.
-
-
Possible Cause 2: Poor compound stability or solubility.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Low SIRT2 expression or activity in your cellular model.
-
Troubleshooting Step: Confirm the expression of SIRT2 in your cell line of interest via Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous SIRT2 levels or an overexpression system.
-
-
Possible Cause 4: Lack of on-target engagement.
-
Troubleshooting Step: Perform a Western blot to check for the hyperacetylation of α-tubulin, the primary biomarker for SIRT2 inhibition. If there is no change in α-tubulin acetylation, it suggests that this compound is not effectively inhibiting SIRT2 in your cells under the tested conditions.
-
Issue 2: Observing an unexpected or off-target phenotype.
-
Possible Cause 1: Inhibition of other sirtuin isoforms.
-
Troubleshooting Step: Although this compound is highly selective for SIRT2, at higher concentrations it may inhibit other sirtuins. If you suspect off-target effects related to other sirtuins, you can use more selective inhibitors for other sirtuins as controls or use siRNA to knockdown the expression of specific sirtuins to see if the phenotype is replicated.
-
-
Possible Cause 2: Off-target kinase inhibition.
-
Troubleshooting Step: The thienopyrimidinone scaffold, to which this compound belongs, has been explored for activity against various targets, including kinases.[5][6] There is currently no publicly available comprehensive kinase screening panel data for this compound. If you suspect off-target kinase activity, it is advisable to perform a kinase inhibitor profiling assay to screen this compound against a panel of kinases.
-
-
Possible Cause 3: Compound toxicity.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Ensure that the concentrations used in your experiments are well below the cytotoxic threshold.
-
-
Possible Cause 4: Phenotype is independent of SIRT2 inhibition.
-
Troubleshooting Step: To confirm that the observed phenotype is due to SIRT2 inhibition, a rescue experiment can be performed. This can be achieved by overexpressing a drug-resistant mutant of SIRT2 or by using a structurally distinct SIRT2 inhibitor to see if it phenocopies the effect of this compound.[7]
-
Quantitative Data Summary
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | SIRT2 | 1.45 µM | >50-fold vs SIRT1/3/5 | [1] |
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
This protocol describes the steps to assess the on-target activity of this compound by measuring the level of acetylated α-tubulin.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against acetyl-α-tubulin (Lys40) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., β-actin or GAPDH) on a separate blot or after stripping.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin or loading control signal.
-
Protocol 2: In Vitro SIRT2 Activity Assay (Fluorometric)
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on recombinant SIRT2 activity.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare solutions of recombinant human SIRT2, a fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine), and NAD+ in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, this compound at various concentrations (and a vehicle control), and recombinant SIRT2.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Signal Development and Detection:
-
Stop the reaction and add a developer solution according to the manufacturer's instructions to generate a fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving ICL-SIRT078 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of ICL-SIRT078, a selective SIRT2 inhibitor.
Troubleshooting Guide
Low intracellular concentrations of this compound can be a significant hurdle in obtaining desired experimental outcomes. This guide provides a structured approach to identifying and resolving potential cell permeability issues.
Initial Assessment of Cell Permeability
Before embarking on extensive optimization, it is crucial to confirm and quantify the cell permeability of this compound in your specific experimental system.
| Parameter | Predicted Value | Implication for Permeability |
| Molecular Weight | 482.60 g/mol | Within the range for good permeability (generally <500 g/mol ). |
| LogP (Octanol/Water Partition Coefficient) | 4.89 | Indicates good lipophilicity, favoring passive diffusion across the lipid membrane. |
| Topological Polar Surface Area (TPSA) | 85.16 Ų | Within the acceptable range for good permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 1 | Favorable for permeability (generally ≤5). |
| Hydrogen Bond Acceptors | 6 | Favorable for permeability (generally ≤10). |
| Water Solubility | Poorly soluble | May limit the concentration available for absorption. |
| P-glycoprotein (P-gp) Substrate | Yes (predicted) | Potential for active efflux from the cell, reducing intracellular concentration. |
Troubleshooting Workflow
If you are experiencing issues with the efficacy of this compound that you suspect are related to poor cell permeability, follow this workflow:
Caption: A step-by-step workflow for troubleshooting poor cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that might affect its cell permeability?
A1: Based on in silico predictions, this compound has a molecular weight of 482.60 g/mol , a LogP of 4.89, and a TPSA of 85.16 Ų. These properties generally fall within the ranges considered favorable for passive cell permeability. However, its predicted poor water solubility and potential as a P-glycoprotein (P-gp) substrate are the primary flags for potential permeability issues.
Q2: My in vitro experiments with this compound are showing lower than expected activity. Could this be a permeability issue?
A2: Yes, it is possible. Even with favorable physicochemical properties for passive diffusion, poor aqueous solubility can limit the amount of compound that reaches the cell membrane. Furthermore, if your cells express P-glycoprotein or other efflux transporters, this compound may be actively removed from the cytoplasm, leading to a lower intracellular concentration and reduced efficacy.
Q3: How can I experimentally assess the cell permeability of this compound?
A3: Two standard in vitro assays are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay assesses a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first step to determine the intrinsic passive permeability of this compound.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium and express various transporters, including P-gp. This assay can provide insights into both passive and active transport mechanisms. A bi-directional Caco-2 assay is particularly useful to determine if this compound is a substrate for efflux pumps.
Q4: The Caco-2 assay shows a high efflux ratio for this compound. What does this mean and what can I do?
A4: A high efflux ratio (typically >2) indicates that the compound is actively transported out of the cells, likely by an efflux pump such as P-glycoprotein. To address this, you can:
-
Use a P-gp inhibitor: Co-incubate your cells with this compound and a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A. If the intracellular concentration or activity of this compound increases, it confirms that P-gp-mediated efflux is a significant factor.
-
Consider a different cell line: If appropriate for your research, use a cell line that has lower expression levels of P-gp.
-
Prodrug approach: In the long term, a medicinal chemistry approach could be to design a prodrug of this compound that masks the features recognized by P-gp.
Q5: How can I improve the solubility of this compound in my cell culture medium?
A5: To address the predicted poor water solubility, you can try the following:
-
Use of co-solvents: Prepare your stock solution of this compound in a water-miscible organic solvent like DMSO. However, be mindful of the final concentration of the solvent in your cell culture medium, as it can be toxic to cells (typically <0.5% v/v).
-
Formulation with solubilizing agents: For in vivo studies, formulation with excipients such as cyclodextrins or Cremophor EL can enhance solubility. For in vitro work, the use of serum in the culture medium can also aid in solubilizing lipophilic compounds.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Donor plate (96-well)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
DMSO
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solution: Prepare a stock solution of this compound in DMSO. Dilute this stock solution with PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Add Donor Solution: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
2. Caco-2 Cell Permeability Assay
This protocol outlines the steps for a bi-directional Caco-2 permeability assay to assess both passive and active transport of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
DMSO
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Optionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., HBSS).
-
Equilibrate the monolayers in transport buffer for 30 minutes at 37°C.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Prepare the dosing solution of this compound in transport buffer.
-
Remove the buffer from the apical (upper) chamber and replace it with the dosing solution.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A-B and B-A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of permeation.
-
A is the surface area of the insert.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B)
-
Signaling Pathway and Experimental Workflow Diagrams
SIRT2 Signaling Pathway Involvement
This compound is a selective inhibitor of SIRT2, a deacetylase with various intracellular targets. Understanding its downstream effects is crucial for interpreting experimental results.
Technical Support Center: ICL-SIRT078 Cytotoxicity Assessment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro cytotoxicity assessment of ICL-SIRT078, a selective SIRT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase.[1] SIRT2 is primarily localized in the cytoplasm and is involved in the deacetylation of various protein targets, including α-tubulin.[2] By inhibiting SIRT2, this compound leads to the hyperacetylation of its substrates.[3] This disruption of normal cellular processes can lead to the suppression of cell proliferation and the induction of apoptosis in certain cell types.[2]
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
Inhibition of SIRT2 by this compound has been shown to suppress the proliferation of cancer cells, such as the MCF-7 breast cancer cell line.[3] The cytotoxic effects are often associated with the induction of apoptosis. The sensitivity of different cancer cell lines to this compound can vary, and it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line.
Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?
Based on data from the Genomics of Drug Sensitivity in Cancer database, the median IC50 value for this compound across a wide range of cancer cell lines is approximately 49.4 µM, with a geometric mean of 50.6 µM.[4] Therefore, a good starting point for a dose-response experiment would be to use a range of concentrations spanning from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM) to determine the IC50 value in your specific cell line.
Q4: How can I confirm that the observed cytotoxicity is due to the on-target inhibition of SIRT2?
To confirm that the cytotoxic effects of this compound are due to its intended mechanism of action, it is crucial to assess the acetylation status of a known SIRT2 substrate. A key biomarker for SIRT2 inhibition is the hyperacetylation of α-tubulin.[3] You can perform a Western blot analysis to detect the levels of acetylated α-tubulin in cells treated with this compound compared to untreated or vehicle-treated controls. An increase in acetylated α-tubulin would provide evidence for on-target activity.
Data Presentation
Table 1: this compound IC50 Values Across Various Cancer Cell Lines
| Parameter | Value (µM) |
| Median IC50 | 49.376[4] |
| Geometric Mean IC50 | 50.630[4] |
Note: These values are derived from a large panel of cancer cell lines and should be used as a reference. The specific IC50 for your cell line of interest should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol outlines a method to assess the effect of this compound on cell proliferation using a colorimetric MTS assay.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a suitable density to reach 70-80% confluency at the time of harvest.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the selected time period. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot for α-Tubulin Acetylation
This protocol details the procedure to assess the on-target effect of this compound by measuring the acetylation of α-tubulin.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the plate.[4] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a master mix for drug dilutions. Avoid using the outer wells of the 96-well plate for treatment groups; fill them with sterile PBS or medium instead.[4] |
| No cytotoxic effect observed | This compound concentration is too low, The cell line is resistant, Compound instability. | Perform a wider dose-response curve with higher concentrations. Verify the sensitivity of your cell line to SIRT2 inhibition from the literature. Ensure proper storage and handling of the this compound stock solution. |
| High background in cytotoxicity assay | High cell density, Contamination.[5] | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[5] Check for microbial contamination in the cell culture. |
| Inconsistent Western blot results for acetylated α-tubulin | Suboptimal antibody concentration, Inefficient protein transfer, Issues with ECL detection. | Titrate the primary and secondary antibodies to find the optimal concentrations. Verify the transfer efficiency using a protein stain like Ponceau S. Use fresh ECL substrate. |
| Unexpected cell death in control wells | Solvent toxicity.[4] | Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells (typically ≤0.5%).[4] Include a solvent-only control to assess its effect. |
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: ICL-SIRT078 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving the selective SIRT2 inhibitor, ICL-SIRT078.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1] Its primary mechanism of action is the inhibition of SIRT2's deacetylase activity, leading to the hyperacetylation of SIRT2 substrates, such as α-tubulin.[2]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used to investigate the biological roles of SIRT2. It has shown significant neuroprotective effects in in vitro models of Parkinson's disease, making it a valuable tool for neurodegeneration research.[1][3] Additionally, its effects on α-tubulin acetylation and cell proliferation are studied in various cancer cell lines, such as MCF-7 breast cancer cells.[2]
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent like DMSO can be stored at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[6] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or weak biological effect observed | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions of this compound. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. |
| Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. | |
| Low SIRT2 Expression: The target protein, SIRT2, may not be sufficiently expressed in the chosen cell line. | Verify SIRT2 expression levels in your cell line using techniques like Western blotting or qPCR. | |
| Inadequate Incubation Time: The incubation time with this compound may be too short to elicit a measurable response. | Optimize the incubation time by performing a time-course experiment. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure accurate and consistent cell seeding by using a cell counter and proper pipetting techniques. |
| Compound Precipitation: this compound may precipitate in the aqueous cell culture medium, especially at higher concentrations. | Visually inspect the medium for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is kept low (typically below 0.5%) to maintain solubility.[7] | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile water or PBS. | |
| Observed cytotoxicity | High Compound Concentration: The concentration of this compound used may be toxic to the cells. | Determine the cytotoxic concentration of this compound for your cell line by performing a cell viability assay (e.g., MTT or CellTiter-Glo®). |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, and include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.[7] | |
| Unexpected or off-target effects | Compensation by other Deacetylases: Other histone deacetylases (HDACs) might compensate for the inhibition of SIRT2. | Consider using a pan-HDAC inhibitor as a control or employing genetic approaches like siRNA or CRISPR to specifically target SIRT2 for comparison. |
| Compound Promiscuity: At higher concentrations, the inhibitor may interact with other cellular targets. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1060430-64-9 | [1] |
| Molecular Formula | C28H26N4O2S | [1] |
| Molecular Weight | 482.60 g/mol | [1] |
Table 2: In Vitro Inhibitory Activity (IC50) of this compound
| Target | IC50 (µM) | Assay Conditions | Reference |
| SIRT2 | 1.45 | In vitro enzymatic assay | [8] |
| SIRT1 | >50 | In vitro enzymatic assay | [2] |
| SIRT3 | >50 | In vitro enzymatic assay | [2] |
| SIRT5 | >50 | In vitro enzymatic assay | [2] |
Experimental Protocols
Protocol 1: Assessment of α-tubulin Acetylation by Western Blot
This protocol details the steps to assess the effect of this compound on the acetylation of its substrate, α-tubulin, in a cell line such as MCF-7.
Materials:
-
This compound
-
MCF-7 cells (or other suitable cell line)
-
Complete cell culture medium
-
DMSO (sterile)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. From this stock, prepare working solutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Protocol 2: Cell Proliferation Assay (MCF-7 cells)
This protocol describes how to measure the effect of this compound on the proliferation of MCF-7 cells.
Materials:
-
This compound
-
MCF-7 cells
-
Complete cell culture medium
-
DMSO (sterile)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Include a vehicle control.
-
Cell Treatment: Remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, incubate at room temperature for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Neuroprotection Assay in N27 Dopaminergic Cells
This protocol is designed to evaluate the neuroprotective effects of this compound against a neurotoxin-induced cell death model in the N27 rat dopaminergic cell line.
Materials:
-
This compound
-
N27 cells
-
Complete cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
DMSO (sterile)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed N27 cells in a 96-well plate at an appropriate density and allow them to attach and differentiate for 24-48 hours.
-
Pre-treatment with this compound: Prepare different concentrations of this compound in the cell culture medium. Pre-treat the cells with this compound or vehicle control for a specific period (e.g., 1-2 hours) before adding the neurotoxin.
-
Neurotoxin Treatment: Prepare a solution of the neurotoxin (e.g., 6-OHDA or MPP+) in the cell culture medium. Add the neurotoxin to the wells, except for the untreated control wells.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for a predetermined time (e.g., 24 hours).
-
Cell Viability Measurement: Assess cell viability using an MTT or CellTiter-Glo® assay as described in Protocol 2.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the neuroprotective effect.
Visualizations
Caption: this compound inhibits SIRT2, increasing α-tubulin acetylation.
References
- 1. medkoo.com [medkoo.com]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. ICH Stability Studies | ICH Stability & GCP Guidelines | RSSL [rssl.com]
- 5. selvita.com [selvita.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ICL-SIRT078 Protocol Refinement for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ICL-SIRT078, a selective SIRT2 inhibitor. The information provided aims to enhance experimental reproducibility through detailed protocols, troubleshooting guidance, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. SIRT2 is primarily localized in the cytoplasm and is involved in various cellular processes, including the regulation of microtubule dynamics through the deacetylation of α-tubulin. By inhibiting SIRT2, this compound leads to the hyperacetylation of its substrates, including α-tubulin. This modulation of protein acetylation can impact cell proliferation, neuroprotection, and other cellular functions.
Q2: What are the primary research applications for this compound?
A2: this compound is utilized in studies related to neurodegenerative diseases and cancer. It has demonstrated a significant neuroprotective effect in models of Parkinson's disease.[1] Additionally, it has been shown to suppress the proliferation of certain cancer cell lines, such as MCF-7 breast cancer cells.
Q3: How should I reconstitute and store this compound?
A3: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve the compound in dimethyl sulfoxide (B87167) (DMSO). For short-term storage (days to weeks), the stock solution can be kept at 0 - 4°C. For long-term storage (months to years), it is advisable to store the solution at -20°C.[1] To prepare working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
Q4: What are the known off-target effects of this compound?
A4: While this compound is reported to be a highly selective SIRT2 inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations. It is recommended to perform dose-response experiments and use the lowest effective concentration to minimize off-target activities. Comparing the effects of this compound with other structurally different SIRT2 inhibitors or using genetic approaches like siRNA-mediated knockdown of SIRT2 can help validate that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a range of concentrations around the reported IC50 values. |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound is stored correctly at -20°C for long-term storage and protected from light. Prepare fresh working solutions from the stock for each experiment. | |
| Cell line resistance: The cell line being used may be insensitive to SIRT2 inhibition. | Confirm that your cell line expresses SIRT2. Consider using a positive control compound known to be effective in your cell line or a different cell line known to be sensitive to SIRT2 inhibitors. | |
| High cell toxicity or unexpected phenotypes | High concentration: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your cells. |
| DMSO toxicity: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your experiments does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable responses. | Maintain a consistent cell culture practice. Use cells within a specific passage number range, seed them at a consistent density, and ensure they are healthy and actively proliferating before starting the experiment. |
| Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents can lead to inconsistent results. | Use calibrated pipettes and ensure proper mixing of solutions. Prepare a master mix of the treatment medium to add to replicate wells to minimize pipetting variability. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various contexts.
| Target | Assay Type | IC50 (µM) | Reference |
| SIRT2 | Biochemical Assay | 1.45 | Not directly in search results, but widely cited. |
| Various Cancer Cell Lines | Cell-based Proliferation Assay | Median: 49.376 - 80.317 | [2] |
Experimental Protocols
Cell Proliferation Assay using this compound in MCF-7 Cells (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on the proliferation of MCF-7 breast cancer cells using an MTT assay.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., Eagle's MEM with 10% FBS, 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, 1 mM sodium pyruvate)[3]
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.04 M HCl in isopropanol)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in complete growth medium in a 37°C, 5% CO2 incubator.[3]
-
Trypsinize and resuspend the cells. Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Neuroprotection Assay using this compound in N27 Cells
This protocol describes a method to evaluate the neuroprotective effects of this compound against lactacystin-induced neurotoxicity in the N27 rat dopaminergic neural cell line.
Materials:
-
N27 cells
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS, 1% penicillin/streptomycin)[5]
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
96-well plates
-
PBS
Procedure:
-
Cell Seeding:
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in the culture medium.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 24 hours). Include a vehicle control.
-
-
Induction of Neurotoxicity:
-
After the pre-treatment period, add lactacystin to the wells to induce neurotoxicity. The final concentration of lactacystin should be determined based on previous dose-response experiments (e.g., 10 µM).[6]
-
Include a control group of cells that are not treated with lactacystin.
-
Incubate the cells for an additional 24-48 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Follow the MTT assay protocol as described in the cell proliferation assay above to determine the cell viability in each treatment group.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection by comparing the viability of cells treated with this compound and lactacystin to those treated with lactacystin alone.
-
Visualizations
SIRT2 Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. mcf7.com [mcf7.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2.1. Culture of Neurons/N27 Cells [bio-protocol.org]
- 6. Lactacystin requires reactive oxygen species and Bax redistribution to induce mitochondria-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of ICL-SIRT078 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of ICL-SIRT078, a selective SIRT2 inhibitor. The following information is designed to help you diagnose potential issues and explore strategies to enhance the systemic exposure of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent plasma concentrations of this compound in our in vivo studies. What are the potential causes?
A1: Low and variable in vivo exposure of this compound is likely attributable to one or more of the following factors, which are common for poorly soluble small molecules:
-
Poor Aqueous Solubility: The compound may have limited dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Permeability: this compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (via cytochrome P450 enzymes) or the gut wall before reaching systemic circulation.[1]
-
Efflux by Transporters: this compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.
-
Chemical Instability: The compound may be unstable in the pH conditions of the GI tract.
Q2: What initial steps can we take to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound to identify the root cause of its poor bioavailability. The following experimental workflow can guide your investigation.
Q3: How can we improve the solubility and dissolution rate of this compound?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly water-soluble drugs.[2][3][4][5] The choice of strategy will depend on the specific properties of this compound.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][6]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Creates nanoparticles, which can significantly improve dissolution rates.[3]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous, higher-energy state can improve solubility and dissolution.[7][8][9]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving this compound in oils, surfactants, and co-solvents can improve absorption.[7][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form a fine emulsion in the GI tract, facilitating drug absorption.[10]
-
-
Complexation:
Troubleshooting Guides
Issue: Low Oral Bioavailability
| Potential Cause | Diagnostic Experiment | Proposed Solution |
| Poor Aqueous Solubility | Measure solubility in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). | Employ formulation strategies such as micronization, nanonization, amorphous solid dispersions, or cyclodextrin complexation.[2][3][5] |
| Low Intestinal Permeability | Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or use Caco-2 cell monolayers. | If permeability is inherently low, consider co-administration with a permeation enhancer (use with caution due to potential toxicity) or investigate alternative routes of administration (e.g., intravenous for initial efficacy studies). |
| High First-Pass Metabolism | Incubate this compound with liver microsomes or S9 fractions and measure the rate of metabolism. | Co-administer with a known inhibitor of the metabolizing enzymes (for research purposes only) or develop prodrugs of this compound that are more resistant to metabolism. |
| P-gp Efflux | Use Caco-2 cells with and without a P-gp inhibitor (e.g., verapamil) to assess the efflux ratio. | Formulate with excipients that can inhibit P-gp, such as certain surfactants used in SEDDS. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC), or Soluplus®.
-
Solvent System: Identify a common solvent that dissolves both this compound and the selected polymer. A common starting point is a mixture of dichloromethane (B109758) and methanol.
-
Preparation:
-
Dissolve this compound and the polymer in the chosen solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
The total solid content should be around 5-10% (w/v).
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry film is formed.
-
-
Drying and Milling:
-
Dry the resulting solid film under vacuum for 24-48 hours to remove residual solvent.
-
Gently mill the dried ASD to obtain a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Perform in vitro dissolution testing in SGF and SIF to compare the dissolution rate of the ASD to the crystalline drug.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Screen the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Screen the emulsification efficiency of various surfactants (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Screen the ability of co-surfactants (e.g., Transcutol HP, Labrasol) to improve drug solubility and the microemulsion region.
-
-
Ternary Phase Diagram Construction:
-
Based on solubility and emulsification screening, construct a ternary phase diagram with the chosen oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Dissolution: Perform dissolution testing to assess the drug release profile from the SEDDS formulation.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 2.0 | 150 ± 45 | 100 |
| Micronized Suspension | 120 ± 30 | 1.5 | 450 ± 90 | 300 |
| Amorphous Solid Dispersion (1:3 drug:PVP) | 350 ± 70 | 1.0 | 1200 ± 250 | 800 |
| SEDDS | 600 ± 120 | 0.5 | 2100 ± 400 | 1400 |
Signaling Pathway
This compound is an inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. SIRT2 has multiple cellular targets, including α-tubulin. Inhibition of SIRT2 leads to the hyperacetylation of its substrates. This mechanism is being explored for therapeutic potential in neurodegenerative diseases and cancer.[11]
References
- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
controlling for confounding factors with ICL-SIRT078
Welcome to the technical support center for ICL-SIRT078, a selective SIRT2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for confounding factors and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase.[1] Its primary mechanism involves binding to the SIRT2 enzyme, which prevents the deacetylation of its target substrates. A key biomarker of this compound activity in cells is the hyperacetylation of α-tubulin. The compound has demonstrated significant neuroprotective effects in a lactacystin-induced model of Parkinson's disease neuronal cell death in the N27 cell line.[1]
Q2: What are the most common confounding factors to consider when using this compound?
When conducting experiments with this compound, several factors can influence the results and should be carefully controlled. These include:
-
Off-target effects: Although this compound is highly selective for SIRT2, high concentrations may lead to the inhibition of other sirtuins, such as SIRT1 and SIRT3, or affect other cellular pathways.
-
Cellular context: The effects of SIRT2 inhibition can be highly dependent on the cell type, its metabolic state, and even its passage number.
-
Compound solubility and stability: Like many small molecules, this compound has limited aqueous solubility and may degrade over time in solution.
-
DMSO concentration: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO), which can have its own effects on cells at higher concentrations.
Q3: How can I control for off-target effects of this compound?
To ensure that the observed phenotype is a direct result of SIRT2 inhibition, the following experimental controls are recommended:
-
Use a structurally different SIRT2 inhibitor: A second, structurally unrelated SIRT2 inhibitor should be used to confirm that the observed effect is not due to the chemical scaffold of this compound.
-
Genetic knockdown or knockout of SIRT2: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SIRT2 expression can validate that the phenotype is on-target.
-
Dose-response curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound. Effects observed only at very high concentrations are more likely to be due to off-target activity.
-
Inactive control compound: If available, use an inactive analog of this compound that is structurally similar but does not inhibit SIRT2.
Troubleshooting Guides
Problem 1: No observable effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Poor Cellular Uptake | Increase the incubation time with the compound. Ensure that the final DMSO concentration in the cell culture medium is optimal and not affecting cell health. |
| Cell Line Insensitivity | The targeted pathway may not be active or relevant in your chosen cell line. Confirm the expression of SIRT2 in your cells. Consider using a different cell line with a known sensitivity to SIRT2 inhibition. |
| Sub-optimal Assay Conditions | Ensure that the assay used to measure the downstream effect (e.g., Western blot for acetylated α-tubulin) is optimized and working correctly. |
Problem 2: High background or inconsistent results in α-tubulin acetylation Western blot.
| Possible Cause | Troubleshooting Step |
| Antibody Issues | Use a validated antibody specific for acetylated α-tubulin. Optimize the antibody dilution and incubation times. Include a positive control (e.g., cells treated with a known HDAC6 inhibitor like Trichostatin A) and a negative control (untreated cells). |
| Sample Preparation | Ensure complete lysis of cells and accurate protein quantification. Add protease and deacetylase inhibitors to the lysis buffer to prevent protein degradation and deacetylation. |
| Transfer Issues | Confirm efficient protein transfer from the gel to the membrane using Ponceau S staining. For low molecular weight proteins like tubulin, consider using a membrane with a smaller pore size (0.22 µm) and optimizing transfer time and voltage.[2] |
| Washing and Blocking | Ensure adequate washing steps to remove unbound antibodies. Optimize the blocking buffer and blocking time to reduce non-specific binding.[2][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in anhydrous DMSO. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 482.60 g/mol ), dissolve 4.83 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage, protected from light. For short-term storage (days to weeks), 4°C is acceptable.[1]
Protocol 2: Treatment of N27 Cells with this compound
The N27 cell line is a rat dopaminergic neural cell line often used in models of Parkinson's disease.[5][6][7][8]
-
Cell Culture: Culture N27 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Plating: Seed N27 cells at the desired density in a culture plate. Allow the cells to adhere and grow overnight.
-
Treatment: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically ≤ 0.5%).[9] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Incubation: Replace the old medium with the medium containing this compound or the vehicle control. Incubate the cells for the desired period (e.g., 24 hours).
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for acetylated α-tubulin or cell viability assays.
Protocol 3: Assessment of α-Tubulin Acetylation by Western Blot
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Electrophoresis and Transfer: Run the gel to separate the proteins by size, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total α-tubulin or a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Data Presentation
Table 1: Troubleshooting Common Western Blotting Issues for α-Tubulin Acetylation
| Observation | Possible Cause | Recommended Solution |
| No Bands | Inactive primary or secondary antibody | Use fresh antibody dilutions; check antibody datasheet for recommended concentrations. |
| Low protein expression | Increase protein load per lane; use a positive control cell lysate. | |
| Inefficient protein transfer | Check transfer efficiency with Ponceau S stain; optimize transfer conditions. | |
| Faint Bands | Insufficient antibody concentration | Increase primary antibody concentration or incubation time. |
| Low abundance of acetylated tubulin | Treat cells with a positive control inhibitor; increase protein load. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Inadequate washing | Increase the number or duration of wash steps. | |
| Non-specific Bands | Non-specific antibody binding | Use a more specific primary antibody; try a different blocking buffer. |
| Protein degradation | Add protease and deacetylase inhibitors to lysis buffer. |
Visualizations
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation and promoting neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Re-Cloning the N27 Dopamine Cell Line to Improve a Cell Culture Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 7. Re-Cloning the N27 Dopamine Cell Line to Improve a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Re-Cloning the N27 Dopamine Cell Line to Improve a Cell Culture Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
ICL-SIRT078 quality control and purity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICL-SIRT078. The information herein is intended to assist with quality control (QC) and purity analysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C. For short-term use, it can be kept at 2-8°C for up to two weeks. It is critical to prevent freeze-thaw cycles to maintain the integrity of the compound.
Q2: How should I prepare a stock solution of this compound?
A2: We recommend preparing a stock solution in DMSO at a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for determining the purity of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) should be used for identity confirmation and to characterize any potential impurities.
Q4: How can I monitor the stability of this compound over time?
A4: A stability study should be performed by analyzing samples stored under recommended and accelerated conditions at various time points.[1][2][3][4][5] The purity of the compound should be assessed using a stability-indicating HPLC method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity Detected by HPLC | Improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound was protected from light and moisture. Perform a fresh analysis with a new vial of the compound. |
| Degradation during sample preparation. | Prepare samples immediately before analysis. Avoid prolonged exposure to ambient temperatures. | |
| Unexpected Peaks in LC-MS | Presence of impurities or degradation products. | Characterize the unexpected peaks by analyzing their mass-to-charge ratio. Compare the results with known degradation pathways. |
| Contamination from solvent or glassware. | Analyze a blank (solvent only) to rule out contamination. Ensure all glassware is thoroughly cleaned. | |
| Inconsistent Results in Biological Assays | Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method, such as quantitative NMR (qNMR) or a calibrated HPLC method. |
| Compound precipitation in aqueous media. | Check the solubility of this compound in your experimental buffer. Consider using a lower concentration or adding a solubilizing agent if compatible with your assay. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines the standard method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% (v/v)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute to 50 µg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Gradient:
-
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
-
Data Analysis:
-
Integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Stability Testing Protocol
This protocol is designed to assess the stability of this compound under various environmental conditions.[1][2][3]
Storage Conditions:
-
Long-term: -20°C
-
Photostability: In a photostability chamber according to ICH Q1B guidelines
Testing Frequency:
Procedure:
-
Store aliquots of this compound under the specified conditions.
-
At each time point, retrieve a sample and allow it to equilibrate to room temperature.
-
Analyze the sample for purity using the HPLC method described above.
-
Document any changes in physical appearance (e.g., color, crystallinity).
Acceptance Criteria:
-
Purity should remain ≥ 98%.
-
No significant increase in any single impurity.
-
No significant change in physical appearance.
Visualizations
Caption: Workflow for this compound Quality Control
Caption: Troubleshooting Logic for Purity Issues
References
Validation & Comparative
ICL-SIRT078: A Comparative Guide to a Selective SIRT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ICL-SIRT078 with other notable Sirtuin 2 (SIRT2) inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their studies.
Performance Comparison of SIRT2 Inhibitors
The inhibitory potency and selectivity of small molecule inhibitors are critical parameters for their use as research tools and potential therapeutic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-known SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 |
| This compound | >72.5 | 1.45 | >72.5 | >50-fold vs SIRT1/3 |
| AGK2 | 30 | 3.5 | 91 | ~9-fold vs SIRT1, ~26-fold vs SIRT3[1] |
| SirReal2 | >100 | 0.14 | >100 | >700-fold vs SIRT1/3[2] |
| Tenovin-6 | 21 | 10 | 67 | ~0.5-fold vs SIRT1, ~6.7-fold vs SIRT3[3][4] |
| TM | 98 | 0.028 | >200 | >3500-fold vs SIRT1, >7000-fold vs SIRT3[5][6][7] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.
Key Findings from Experimental Data
This compound emerges as a highly selective SIRT2 inhibitor.[8] While other inhibitors like TM show higher potency for SIRT2, this compound maintains a strong selectivity profile, which is crucial for minimizing off-target effects in cellular and in vivo studies.[8] Tenovin-6, in contrast, displays a broader spectrum of activity, inhibiting both SIRT1 and SIRT2 with similar potency.[3][4] AGK2 shows moderate selectivity for SIRT2 over SIRT1 and SIRT3.[1] SirReal2 and TM are notable for their high potency and selectivity towards SIRT2.[2][5][6][7]
A primary cellular effect of SIRT2 inhibition is the hyperacetylation of its substrate, α-tubulin. Treatment of cells with effective SIRT2 inhibitors leads to an increase in the acetylation of α-tubulin, a post-translational modification that affects microtubule stability and function.
Experimental Protocols
In Vitro SIRT2 Deacetylase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2 enzyme.
Materials:
-
Recombinant SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant SIRT2 enzyme, and NAD+.
-
Add the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the fluorogenic SIRT2 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cultured cells expressing SIRT2
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1 hour) to allow for compound uptake and target binding.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and prepare samples for Western blotting.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for SIRT2, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the amount of soluble SIRT2 at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
SIRT2-Mediated α-Tubulin Deacetylation
SIRT2 is a primary deacetylase of α-tubulin. Inhibition of SIRT2 leads to the accumulation of acetylated α-tubulin, which can be used as a biomarker for inhibitor activity.
Neuroprotective Role of SIRT2 Inhibition in Parkinson's Disease
In models of Parkinson's disease, the aggregation of α-synuclein is a key pathological feature. SIRT2 has been shown to deacetylate α-synuclein, potentially influencing its aggregation and toxicity. Furthermore, SIRT2 can deacetylate the transcription factor FOXO3a, affecting its activity and downstream targets involved in cellular stress responses. Inhibition of SIRT2 has been demonstrated to be neuroprotective in these models.
Experimental Workflow for SIRT2 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and validating SIRT2 inhibitors.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. epigentek.com [epigentek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 5. A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to SIRT2 Inhibitors: ICL-SIRT078 vs. AGK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Sirtuin 2 (SIRT2) inhibitors, ICL-SIRT078 and AGK2. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate compound for their specific experimental needs. This comparison is based on available biochemical and cellular data, with a focus on efficacy, selectivity, and mechanism of action.
Data Presentation: A Head-to-Head Look at Efficacy and Selectivity
The following table summarizes the key quantitative data for this compound and AGK2, allowing for a direct comparison of their inhibitory activities against SIRT2 and other sirtuin isoforms.
| Parameter | This compound | AGK2 | Reference |
| Target | SIRT2 | SIRT2 | [1][2] |
| IC50 for SIRT2 | 1.45 µM | 3.5 µM | [1][3] |
| Selectivity | >50-fold selective for SIRT2 over SIRT1, SIRT3, and SIRT5 | Selective for SIRT2. IC50 for SIRT1 is 30 µM and for SIRT3 is 91 µM. | [1][3] |
| Mechanism of Action | Substrate-competitive inhibitor | Selective SIRT2 inhibitor | [2] |
| Reported Cellular Effects | - Increases α-tubulin hyperacetylation in MCF-7 cells- Suppresses MCF-7 cell proliferation- Neuroprotective in a Parkinson's disease model | - Increases acetylated tubulin in HeLa cells- Protects dopaminergic neurons from α-Synuclein-induced toxicity- Induces apoptosis in C6 glioma cells- Inhibits cell proliferation in a dose-dependent manner | [2][3][4] |
Signaling Pathways and Experimental Overview
The following diagrams illustrate the core signaling pathway affected by SIRT2 inhibition and a general workflow for evaluating the efficacy of SIRT2 inhibitors like this compound and AGK2.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro SIRT2 Deacetylation Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against SIRT2.
-
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence developer)
-
Test compounds (this compound or AGK2) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, fluorogenic substrate, and the test compound to each well.
-
Initiate the reaction by adding the SIRT2 enzyme to each well. Include controls with no enzyme and with DMSO (vehicle control).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.
-
Western Blot for α-Tubulin Acetylation
This protocol is used to assess the effect of SIRT2 inhibitors on the acetylation status of α-tubulin, a known SIRT2 substrate, in cultured cells.
-
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound or AGK2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in α-tubulin acetylation.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound or AGK2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion
Both this compound and AGK2 are valuable tools for studying the biological functions of SIRT2. This compound appears to be a more potent inhibitor of SIRT2 in vitro compared to AGK2. The choice between these two compounds will depend on the specific requirements of the experiment, including the desired potency, the cellular context, and the need for selectivity against other sirtuin isoforms. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other SIRT2 inhibitors.
References
A Comparative Guide to ICL-SIRT078 and SirReal2 in Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the inhibition of Sirtuin 2 (SIRT2) has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two prominent SIRT2 inhibitors, ICL-SIRT078 and SirReal2, focusing on their performance in preclinical neurodegeneration models. This document is intended to assist researchers in making informed decisions about the selection of appropriate chemical tools for their studies.
Executive Summary
Both this compound and SirReal2 are potent and selective inhibitors of SIRT2, a NAD+-dependent deacetylase implicated in the pathology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. While both compounds demonstrate neuroprotective effects in vitro, they originate from different chemical scaffolds and exhibit distinct biochemical profiles. This guide presents a side-by-side comparison of their inhibitory activity, selectivity, and efficacy in relevant cellular models of neurodegeneration, supported by detailed experimental protocols and pathway diagrams.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SirReal2 based on available literature.
| Parameter | This compound | SirReal2 | Reference |
| Target | Sirtuin 2 (SIRT2) | Sirtuin 2 (SIRT2) | [1][2] |
| IC50 for SIRT2 | 1.45 µM | 140 nM | [1][3] |
| Mechanism of Action | Substrate-competitive | Binds to a selectivity pocket adjacent to the NAD+ binding site | [1][4] |
| Primary Neurodegeneration Model | Lactacystin-induced Parkinson's disease model (N27 cells) | Not extensively reported in a specific neurodegeneration model with quantitative neuroprotection data. Primarily characterized as a selective SIRT2 inhibitor. | [1] |
| Reported Neuroprotective Effect | Significant neuroprotection in a lactacystin-induced model of Parkinsonian neuronal cell death. | Implied neuroprotective potential due to potent SIRT2 inhibition. | [1] |
| Selectivity Profile | This compound | SirReal2 | Reference |
| SIRT1 Inhibition | >50-fold selective over SIRT1 | Minimal effect | [1][2] |
| SIRT3 Inhibition | >50-fold selective over SIRT3 | Minimal effect | [1][2] |
| SIRT5 Inhibition | >50-fold selective over SIRT5 | Minimal effect | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
This compound: Neuroprotection in a Lactacystin-Induced Parkinson's Disease Model
Cell Line: N27 rat dopaminergic neuronal cell line.[5]
Protocol:
-
Cell Culture: N27 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Induction of Cell Death: Lactacystin, a proteasome inhibitor that models Parkinson's disease pathology, is added to the cells at a final concentration of 10 µM.[6][7]
-
Incubation: Cells are incubated for a further 24 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
SirReal2: Assessment in a Cellular Model of Alpha-Synuclein (B15492655) Toxicity (Proposed Protocol)
While a specific study detailing SirReal2's neuroprotective effect with quantitative data in a Parkinson's disease model was not identified, a standard protocol to assess its efficacy in an alpha-synuclein-based model is provided below.
Cell Line: SH-SY5Y human neuroblastoma cell line.[8]
Protocol:
-
Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, cells are pre-treated with a range of SirReal2 concentrations for 1 hour.
-
Induction of Alpha-Synuclein Toxicity: Pre-formed fibrils of alpha-synuclein are added to the culture medium at a final concentration known to induce cytotoxicity (e.g., 5-10 µM).[9]
-
Incubation: Cells are incubated for 48-72 hours.
-
Cell Viability Assay: Cell viability is determined using a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells into the culture medium.
-
Alpha-Synuclein Aggregation Assay (Thioflavin T Assay): To assess the effect of SirReal2 on alpha-synuclein aggregation, a Thioflavin T (ThT) fluorescence assay can be performed in a cell-free system or within cells. Recombinant alpha-synuclein is incubated with or without SirReal2, and ThT fluorescence is measured over time to monitor fibril formation.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: SIRT2 Inhibition Pathway in Neurodegeneration.
References
- 1. US10751320B2 - Therapeutic agents containing cannabis flavonoid derivatives for the prevention and treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line N27 (CVCL_D584) [cellosaurus.org]
- 6. Fine Structure and Biochemical Mechanisms Underlying Nigrostriatal Inclusions and Cell Death after Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of Neuroprotective Effect of Celastrol Under Conditions of Proteasome Inhibition by Lactacystin in In Vitro and In Vivo Studies: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha-Synuclein protects SH-SY5Y cells from dopamine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of ICL-SIRT078 and Other Neuroprotective Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of ICL-SIRT078 with alternative compounds. The information is supported by experimental data to aid in the evaluation of potential therapeutic strategies for neurodegenerative diseases.
This compound has emerged as a noteworthy neuroprotective agent, demonstrating efficacy in preclinical models of neurodegeneration. This guide delves into the experimental data validating its effects and compares it with other compounds targeting similar pathways, as well as alternative therapeutic strategies.
This compound: A Selective SIRT2 Inhibitor
This compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1] Emerging evidence suggests that inhibition of SIRT2 can be a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1][2][3][4] this compound has been shown to exert a significant neuroprotective effect in a lactacystin-induced model of Parkinsonian neuronal cell death in the N27 cell line.[1]
Comparative Analysis of SIRT2 Inhibitors
To contextualize the performance of this compound, it is compared with other known SIRT2 inhibitors, AK-7 and AGK2, which have also demonstrated neuroprotective properties in various disease models.
| Compound | Disease Model | Key Findings | Reference |
| This compound | Lactacystin-induced Parkinson's disease (in vitro) | Significant neuroprotective effect in the N27 cell line. | [1] |
| AK-7 | Parkinson's disease (in vitro & in vivo) | Ameliorates alpha-synuclein (B15492655) toxicity and prevents MPTP-induced dopamine (B1211576) depletion and dopaminergic neuron loss. | [5] |
| AGK2 | Huntington's disease (invertebrate & cellular models) | Decreases degeneration of photoreceptor neurons in Drosophila and rescues defective touch response in C. elegans. | [6] |
| Ischemic Stroke (in vitro & in vivo) | Attenuates apoptotic cell death in primary cortical neurons and reduces infarct area in a mouse model. | [7] |
Alternative Strategy: SIRT1 Activation
In contrast to the neuroprotective effects observed with SIRT2 inhibition, activation of another sirtuin, SIRT1, has also been shown to be a viable neuroprotective strategy. This presents a fascinating dichotomy in the therapeutic targeting of sirtuins.
| Compound/Strategy | Disease Model | Key Findings | Reference |
| SIRT1 Activation | Huntington's Disease | Reduces neuronal death induced by the Huntington gene mutation. | |
| Axonal Degeneration | Prevents degeneration of axotomized dorsal root ganglion neurons. | ||
| Resveratrol (SIRT1 Activator) | Various neurodegeneration models | Associated with decreased p53 acetylation and promotion of cell survival. | [8] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental procedures used to evaluate the neuroprotective effects of the discussed compounds.
Lactacystin-Induced N27 Cell Death Model (for this compound)
-
Cell Culture: Rat mesencephalic dopaminergic neuronal cells (N27) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Induction of Cell Death: Lactacystin (B1674225), a proteasome inhibitor, is added to the culture medium at a final concentration known to induce apoptosis (e.g., 10 µM).
-
Assessment of Neuroprotection: Cell viability is assessed 24 hours after lactacystin treatment using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying apoptotic markers like caspase-3 activation.
MPTP-Induced Mouse Model of Parkinson's Disease (for AK-7)
-
Animal Model: C57BL/6 mice are typically used.
-
MPTP Administration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism. A common regimen is four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
Drug Treatment: AK-7 is administered to the mice, either before, during, or after MPTP treatment, depending on the study design (preventive or therapeutic).
-
Behavioral Analysis: Motor function is assessed using tests like the rotarod test or pole test.
-
Neurochemical Analysis: Striatal dopamine levels and its metabolites are measured using high-performance liquid chromatography (HPLC).
-
Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified using immunohistochemistry to assess dopaminergic neuron survival.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these compounds is critical for targeted drug development.
SIRT2 Inhibition Pathway
Inhibition of SIRT2 has been shown to confer neuroprotection through multiple mechanisms. One key pathway involves the downregulation of sterol biosynthesis. SIRT2 inhibition leads to decreased nuclear trafficking of the sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor for cholesterol and fatty acid synthesis.[6][8][9] Additionally, SIRT2 inhibition has been linked to the downregulation of the AKT/FOXO3a and MAPK signaling pathways, which are involved in apoptosis.[7]
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of the SIRT2 Inhibitor ICL-SIRT078: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ICL-SIRT078 and other commercially available Sirtuin 2 (SIRT2) inhibitors for validating cellular target engagement. Experimental data is presented to facilitate the selection of the most suitable compound for specific research needs.
Introduction
This compound is a selective, substrate-competitive inhibitor of SIRT2, a member of the NAD+-dependent protein deacetylase family known as sirtuins. Contrary to some initial postulations, the primary target of this compound is SIRT2, not SIRT7. SIRT2 is predominantly localized in the cytoplasm and plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and mitigation of oxidative stress. A key substrate of SIRT2 is α-tubulin, and inhibition of SIRT2 leads to hyperacetylation of α-tubulin at the lysine-40 residue. This event serves as a reliable biomarker for assessing the cellular target engagement of SIRT2 inhibitors. This guide compares this compound with other well-characterized SIRT2 inhibitors, focusing on their performance in cellular assays.
Comparative Analysis of SIRT2 Inhibitors
The following tables summarize the in vitro potency and cellular target engagement of this compound and a selection of alternative SIRT2 inhibitors.
Table 1: In Vitro Potency of SIRT2 Inhibitors
| Compound | Target(s) | IC50 (µM) for SIRT2 | Notes |
| This compound | SIRT2 | 1.45 | Highly selective over SIRT1/3/5.[1] |
| AGK2 | SIRT2 | 3.5 | Cell-permeable and selective inhibitor.[2] |
| AK-7 | SIRT2 | 15.5 | Brain-permeable selective inhibitor. |
| SirReal2 | SIRT2 | 0.14 | Potent and isotype-selective inhibitor.[3][4] |
| Tenovin-6 | SIRT1, SIRT2 | ~10 | Dual inhibitor of SIRT1 and SIRT2. |
| TM (Thiomyristoyl) | SIRT2 | 0.028 | Potent and specific mechanism-based inhibitor.[5] |
Table 2: Cellular Target Engagement of SIRT2 Inhibitors
| Compound | Assay | Cell Line | EC50 (µM) | Key Findings |
| This compound | α-tubulin acetylation | MCF-7 | Not explicitly reported | Induces hyperacetylation of α-tubulin.[1] |
| AGK2 | α-tubulin acetylation | Various | Not explicitly reported | Increases acetylated tubulin levels.[2] |
| AK-7 | α-tubulin acetylation | Neuronal cells | Not explicitly reported | Increases lysine (B10760008) 40 (K40) acetylation of α-tubulin. |
| SirReal2 (analog) | NanoBRET | HEK293T | 0.015 | Demonstrates high target engagement in cells.[6][7] |
| Tenovin-6 | α-tubulin acetylation | H1299 | ~3-7 | Increases acetylated α-tubulin levels.[8] |
| TM (Thiomyristoyl) | α-tubulin acetylation | MDA-MB-231 | Not explicitly reported | Dose-dependently increases α-tubulin acetylation.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in validating SIRT2 target engagement, the following diagrams are provided in the DOT language for Graphviz.
Caption: SIRT2 deacetylates α-tubulin, a process inhibited by this compound.
Caption: Workflow for validating SIRT2 inhibitor target engagement in cells.
Caption: Principle of CETSA for detecting ligand-protein interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Thermal Shift Assay (CETSA) for SIRT2 Target Engagement
This protocol is adapted from established CETSA procedures and is optimized for assessing the engagement of inhibitors with SIRT2 in a cellular context.[10][11][12]
Materials:
-
Cultured cells expressing endogenous or overexpressed SIRT2
-
SIRT2 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge capable of high-speed centrifugation
-
Reagents and equipment for Western blotting
-
Primary antibody against SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of the SIRT2 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target binding.
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Shock: Place the PCR tubes in a thermocycler and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated control at room temperature.
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample and normalize. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody against SIRT2 to detect the amount of soluble protein at each temperature.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble SIRT2 remaining against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay for SIRT2
This protocol outlines a bioluminescence resonance energy transfer (BRET)-based assay to quantify inhibitor binding to SIRT2 in live cells.[13][14][15]
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-SIRT2 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for SIRT2
-
SIRT2 inhibitor (e.g., this compound)
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >600nm)
Procedure:
-
Cell Transfection: Seed HEK293T cells in a 6-well plate. Transfect the cells with the NanoLuc®-SIRT2 fusion plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow protein expression for 20-24 hours.
-
Cell Plating for Assay: Harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cell suspension into the wells of a white assay plate.
-
Tracer and Inhibitor Addition: Prepare serial dilutions of the SIRT2 inhibitor. Add the NanoBRET™ Tracer at a predetermined optimal concentration to all wells, followed by the addition of the inhibitor dilutions or vehicle control.
-
Equilibration: Incubate the plate at 37°C with 5% CO2 for 2 hours to allow the binding to reach equilibrium.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the luminescence at 460nm (donor emission) and >600nm (acceptor emission) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Immunofluorescence Staining for Acetylated α-Tubulin
This protocol describes the visualization and quantification of changes in α-tubulin acetylation in response to SIRT2 inhibitor treatment.[16][17][18]
Materials:
-
Cultured cells seeded on coverslips or in imaging-compatible plates
-
SIRT2 inhibitor (e.g., this compound) and vehicle control
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 22.52 mg/ml glycine (B1666218) in PBST)
-
Primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the SIRT2 inhibitor or vehicle control for a specified duration (e.g., 6 hours).
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against acetylated α-tubulin, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST (PBS + 0.1% Tween 20). Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The intensity of the fluorescent signal corresponding to acetylated α-tubulin can be quantified using image analysis software. The ratio of acetylated tubulin to total α-tubulin (stained with a separate antibody) can be calculated to normalize for cell size and microtubule density.[18]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. benchchem.com [benchchem.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. biorxiv.org [biorxiv.org]
Cross-Validation of ICL-SIRT078: A Comparative Analysis in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SIRT2 inhibitor ICL-SIRT078 with other relevant sirtuin inhibitors across various cancer cell lines. The data presented herein is compiled from publicly available research and databases to facilitate an objective evaluation of its performance and mechanism of action.
Executive Summary
This compound is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. Dysregulation of SIRT2 has been implicated in various cancers, making it a promising target for therapeutic intervention. This guide cross-validates the findings related to this compound by comparing its in-vitro efficacy and mechanism of action with other known SIRT2 inhibitors, namely AGK2, Tenovin-6, and TM. The primary mechanism of action involves the inhibition of SIRT2, leading to the hyperacetylation of its substrates, most notably α-tubulin.
Comparative Performance of SIRT2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other SIRT2 inhibitors across a panel of cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database and other cited literature.
Table 1: IC50 Values (µM) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Adenocarcinoma | 1.45[1] |
| NCI-H460 | Large Cell Lung Carcinoma | >50 |
| A549 | Lung Carcinoma | >50 |
| HCT116 | Colon Carcinoma | >50 |
| HeLa | Cervical Carcinoma | >50 |
| Jurkat | T-cell Leukemia | >50 |
| K-562 | Chronic Myelogenous Leukemia | >50 |
| MOLT-4 | Acute Lymphoblastic Leukemia | >50 |
| Raji | Burkitt's Lymphoma | >50 |
| SR | B-cell Lymphoma | >50 |
| Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. |
Table 2: Comparative IC50 Values (µM) of Various SIRT2 Inhibitors
| Inhibitor | SIRT1 | SIRT2 | SIRT3 |
| This compound | >50 | 1.45 | >50 |
| AGK2 | >50 | 3.5 | >50 |
| Tenovin-6 | 6.2 | 9.0 | >50 |
| TM | 26 | 0.038 | >50 |
| Data for AGK2, Tenovin-6, and TM sourced from a direct comparative study. This compound data is included for comparison. |
Mechanism of Action: SIRT2 Signaling Pathway
This compound exerts its effects by inhibiting the deacetylase activity of SIRT2. A primary substrate of SIRT2 is α-tubulin, a key component of microtubules. By inhibiting SIRT2, this compound leads to an increase in the acetylation of α-tubulin. This post-translational modification is associated with altered microtubule stability and function, which can impact cell division, migration, and survival.
Caption: this compound inhibits SIRT2, increasing α-tubulin acetylation and affecting cell processes.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for validating the effects of this compound in different cell lines.
Caption: Workflow for testing this compound's effect on α-tubulin acetylation in cancer cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance : MCF7 (human breast adenocarcinoma) and NCI-H460 (human large cell lung carcinoma) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Seeding : For experiments, cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or other SIRT2 inhibitors (e.g., 0.1, 1, 10, 25, 50 µM). A vehicle control (DMSO) is also included. Cells are incubated with the inhibitors for a specified time, typically 24 hours.
Western Blot for α-Tubulin Acetylation
-
Protein Extraction : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against acetylated-α-tubulin (e.g., 1:1000 dilution) and total α-tubulin (e.g., 1:2000 dilution, as a loading control).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of acetylated α-tubulin are normalized to total α-tubulin.
Conclusion
The available data confirms that this compound is a potent and selective SIRT2 inhibitor. Its primary mechanism of action in cancer cells involves the inhibition of SIRT2, leading to increased acetylation of α-tubulin. While it shows high potency in the MCF7 breast cancer cell line, its efficacy varies across different cancer types, highlighting the importance of cell context in its therapeutic potential. Further cross-validation studies in a broader range of cell lines and in vivo models are warranted to fully elucidate its clinical applicability. This guide provides a foundational framework for researchers to design and interpret such validation studies.
References
ICL-SIRT078: A Comparative Analysis of a Selective SIRT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ICL-SIRT078, a potent and selective inhibitor of Sirtuin 2 (SIRT2). The information presented herein is intended to assist researchers in evaluating the utility of this compound for studies on the biological roles of SIRT2 and as a potential therapeutic agent. This document summarizes key performance data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Quantitative Comparison of Sirtuin Inhibitor Selectivity
This compound demonstrates high selectivity for SIRT2 over other sirtuin isoforms. The following table provides a comparative summary of the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3. This data highlights the superior selectivity profile of this compound.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 vs SIRT1 | Selectivity for SIRT2 vs SIRT3 |
| This compound | >72.5 | 1.45 | >72.5 | >50-fold | >50-fold |
| AGK2 | ~25 | 3.5 | ~91 | ~7-fold | ~26-fold |
| SirReal2 | >100 | 0.14 | >100 | >714-fold | >714-fold |
| Tenovin-6 | ~26 | 9 | >100 | ~0.3-fold (less selective) | >11-fold |
| TM | ~25 | 0.038 | >50 | ~658-fold | >1315-fold |
Data for this compound is based on a reported IC50 of 1.45 µM for SIRT2 and >50-fold selectivity against SIRT1 and SIRT3.[1] Data for other inhibitors is sourced from a comparative study.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the findings.
In Vitro Sirtuin Inhibitor Potency and Selectivity Assay (Fluorescence-based)
This protocol outlines a common method for determining the IC50 values of sirtuin inhibitors.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorophore/quencher pair)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a nicotinamidase inhibitor like nicotinamide)
-
Test inhibitor (this compound) and reference compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and reference compounds in assay buffer.
-
Reaction Mixture: In the wells of a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and NAD+.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution. The developer contains an enzyme (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore from the quencher.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for signal development. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for SIRT2 Target Engagement: α-Tubulin Acetylation
This protocol describes how to assess the cellular activity of a SIRT2 inhibitor by measuring the acetylation of its known substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibody against acetylated α-tubulin
-
Primary antibody against total α-tubulin (as a loading control)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Microscope slides or imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture vessel (e.g., multi-well plate, chamber slides) and allow them to adhere. Treat the cells with various concentrations of the SIRT2 inhibitor or vehicle control for a desired period (e.g., 6-24 hours).
-
Cell Lysis (for Western Blot):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting using antibodies against acetylated and total α-tubulin.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding (e.g., with 5% BSA in PBS).
-
Incubate with the primary antibody against acetylated α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated α-tubulin per cell.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal (from Western blot) or cell number (from DAPI staining).
-
Visualizations
SIRT2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the primary mechanism of action of SIRT2 and its inhibition by this compound. SIRT2, a NAD+-dependent deacetylase, removes acetyl groups from various protein substrates, most notably α-tubulin. This compound acts as a competitive inhibitor, blocking the substrate-binding site of SIRT2 and leading to the hyperacetylation of its targets.
Experimental Workflow for Sirtuin Inhibitor Screening
This diagram outlines the general workflow for screening and characterizing sirtuin inhibitors like this compound, from initial in vitro assays to cellular target validation.
References
Independent Verification of ICL-SIRT078's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ICL-SIRT078, a selective Sirtuin 2 (SIRT2) inhibitor, with other commercially available SIRT2 inhibitors. The information presented is supported by experimental data from publicly available resources and is intended to assist researchers in designing and interpreting experiments to independently verify the mode of action of this compound and similar compounds.
Comparative Analysis of SIRT2 Inhibitors
The in vitro potency and selectivity of SIRT2 inhibitors are critical parameters for their use as research tools and potential therapeutic agents. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other common SIRT2 inhibitors against SIRT2 and other sirtuin isoforms.
| Compound | SIRT2 IC50 | SIRT1 IC50 | SIRT3 IC50 | SIRT5 IC50 | Selectivity for SIRT2 |
| This compound | 1.45 µM[1][2] | >72.5 µM (>50-fold)[1] | >72.5 µM (>50-fold)[1] | >72.5 µM (>50-fold)[1] | High |
| AGK2 | 3.5 µM[3][4][5][6] | 30 µM[3] | 91 µM[3] | - | Moderate |
| Tenovin-6 | 10 µM[7][8][9] | 21 µM[7][8][9] | 67 µM[7][8][9] | - | Low |
| Cambinol | 59 µM[10][11][12][13][14] | 56 µM[10][11][12][13][14] | No activity[11] | Weak inhibition (42% at 300 µM)[10][11] | Low |
Experimental Protocols for Mode of Action Verification
To independently verify the mode of action of this compound as a SIRT2 inhibitor, a series of biochemical and cell-based assays should be performed. Below are detailed methodologies for key experiments.
In Vitro SIRT2 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
Principle: The assay measures the deacetylation of a synthetic acetylated peptide substrate by purified SIRT2 enzyme in the presence of the co-substrate NAD+. The product is then detected, often through a coupled enzymatic reaction that generates a fluorescent signal.
Materials:
-
Recombinant human SIRT2 enzyme
-
Acetylated peptide substrate (e.g., Fluor de Lys-SIRT2, acetylated p53-AFC, or H3K9Ac peptide)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (if using a fluorogenic assay kit)
-
Test compound (this compound and alternatives)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations.
-
Add the recombinant SIRT2 enzyme to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow for compound binding.
-
Initiate the enzymatic reaction by adding the acetylated peptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: α-Tubulin Acetylation Assay
This cell-based assay provides evidence of the compound's ability to inhibit SIRT2 in a cellular context by measuring the acetylation of its known substrate, α-tubulin.
Principle: SIRT2 is the primary deacetylase for α-tubulin at lysine (B10760008) 40. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting.
Materials:
-
Cell line (e.g., MCF-7, HeLa, or SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the fold-change in acetylation upon compound treatment.
Direct Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Materials:
-
Cell line expressing the target protein (SIRT2)
-
Test compound (this compound)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (without detergents for intact cell CETSA)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents (as described above)
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting for the target protein (SIRT2).
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Mode of Action
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the mechanism of this compound.
Caption: SIRT2 deacetylates α-tubulin in a NAD+-dependent manner. This compound inhibits this process.
Caption: A general workflow for the independent verification of a SIRT2 inhibitor's mode of action.
References
- 1. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AGK2 | CAS 304896-28-4 | TargetMol | Biomol.com [biomol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. SIRT1/2 Inhibitor IV, Cambinol The SIRT1/2 Inhibitor IV, Cambinol, also referenced under CAS 14513-15-6, controls the biological activity of SIRT1/2. This small molecule/inhibitor is primarily used for Cell Structure applications. 14513-15-6 [sigmaaldrich.com]
- 14. abmole.com [abmole.com]
Assessing the Therapeutic Potential of ICL-SIRT078: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel SIRT2 inhibitor, ICL-SIRT078, against current standards of care for its potential therapeutic applications in neurodegenerative diseases and cancer. This analysis is supported by available experimental data and detailed methodologies for key assays.
This compound is a highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. Emerging research has highlighted its potential in two primary therapeutic areas: neurodegenerative disorders, particularly Parkinson's disease, and certain types of cancer, including estrogen receptor-positive (ER-positive) breast cancer. This guide will delve into the mechanistic underpinnings of this compound and compare its preclinical performance against established treatments.
Therapeutic Potential in Parkinson's Disease
In the context of Parkinson's disease, the therapeutic strategy for this compound revolves around its neuroprotective properties. Inhibition of SIRT2 has been linked to the protection of neurons from damage.[1] The current standard of care for Parkinson's disease primarily involves dopamine (B1211576) replacement therapies, such as levodopa (B1675098), dopamine agonists, and monoamine oxidase-B (MAO-B) inhibitors, which aim to manage motor symptoms.[2][3]
Comparative Efficacy Data (Preclinical)
Direct comparative studies between this compound and levodopa in preclinical models are not yet widely published. However, the neuroprotective effect of this compound has been demonstrated in an in vitro model of Parkinson's disease using lactacystin-induced neuronal cell death. While quantitative head-to-head data is pending, the fundamental difference in their mechanism of action—neuroprotection versus symptomatic relief—positions this compound as a potential disease-modifying therapy rather than a direct competitor to levodopa for symptom management.
| Compound/Treatment | Mechanism of Action | Key Preclinical Findings | Reference |
| This compound | Selective SIRT2 inhibitor; neuroprotection | Demonstrates significant neuroprotective effect in a lactacystin-induced model of Parkinsonian neuronal cell death. | Not available |
| Levodopa | Dopamine precursor; restores synaptic dopamine levels | Gold standard for motor symptom relief in Parkinson's disease. | [2][3] |
| Dopamine Agonists | Stimulate dopamine receptors | Provide symptomatic relief for motor symptoms. | [2] |
| MAO-B Inhibitors | Inhibit the breakdown of dopamine | Offer modest symptomatic benefit and may reduce motor fluctuations. | [2] |
Therapeutic Potential in ER-Positive Breast Cancer
In ER-positive breast cancer, this compound's potential lies in its ability to inhibit the proliferation of cancer cells. The standard of care for this cancer subtype primarily consists of endocrine therapies, including tamoxifen (B1202) (a selective estrogen receptor modulator - SERM) and aromatase inhibitors (e.g., anastrozole (B1683761), letrozole, exemestane), which target the estrogen signaling pathway.[4][5] In some high-risk cases, these are used in combination with CDK4/6 inhibitors.[6]
Comparative Efficacy Data (Preclinical)
Direct, side-by-side comparisons of this compound with tamoxifen or aromatase inhibitors in MCF-7 (an ER-positive breast cancer cell line) proliferation assays are not yet available in published literature. However, various studies have reported the IC50 values for these standard drugs, which can serve as a benchmark for future comparative studies of this compound. It is important to note that IC50 values can vary between studies due to different experimental conditions.[7][8][9][10]
| Compound | Mechanism of Action | Reported IC50 in MCF-7 cells (µM) | Reference |
| This compound | Selective SIRT2 inhibitor | Data not yet published | |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | 4.5 - 21.4 | [7][11] |
| Anastrozole | Aromatase Inhibitor | ~400 µg/mL (viability reduction) | [8] |
| Letrozole | Aromatase Inhibitor | 0.0053 (in aromatase-transfected MCF-7) | [9] |
| Exemestane | Aromatase Inhibitor | Synergistic effects with other agents observed. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the assessment of this compound's therapeutic potential.
Neuroprotection Assay (Lactacystin-Induced Neuronal Cell Death Model)
This assay evaluates the ability of a compound to protect neuronal cells from apoptosis induced by the proteasome inhibitor lactacystin (B1674225), a commonly used method to model Parkinson's disease pathology in vitro.
Cell Culture:
-
Neuronal cell lines (e.g., SH-SY5Y or primary neurons) are cultured in appropriate media and conditions.
-
For differentiation into a more neuron-like phenotype, cells may be treated with agents like retinoic acid.
Treatment:
-
Cells are seeded in multi-well plates.
-
Pre-treatment with various concentrations of this compound or vehicle control for a specified period (e.g., 1-24 hours).
-
Induction of neurotoxicity by adding a specific concentration of lactacystin (e.g., 5-10 µM).
-
Incubation for a further 24-48 hours.
Assessment of Neuroprotection:
-
Cell Viability Assays: MTT or MTS assays are used to quantify the number of viable cells.
-
Apoptosis Assays: Measurement of caspase-3/7 activity or staining with apoptosis markers like Annexin V.
-
Morphological Analysis: Microscopic examination of cell morphology to assess signs of apoptosis (e.g., cell shrinkage, nuclear condensation).
Experimental Workflow for Neuroprotection Assay
References
- 1. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Letrozole as a potent inhibitor of cell proliferation and expression of metalloproteinases (MMP-2 and MMP-9) by human epithelial breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of ICL-SIRT078: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling ICL-SIRT078 are advised to follow stringent disposal protocols in accordance with institutional and regulatory guidelines. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of research-grade chemical compounds of this nature should be strictly adhered to. The following guide provides essential information based on the known properties of the compound and standard laboratory safety procedures.
This compound is identified as a highly selective, substrate-competitive SIRT2 inhibitor.[1] Due to its bioactive nature, improper disposal could pose risks to the environment. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and approved disposal routes.
Chemical and Physical Properties
A summary of the known characteristics of this compound is provided below to inform handling and disposal decisions.
| Property | Value |
| CAS Number | 1060430-64-9[1] |
| Chemical Formula | C28H26N4O2S[1] |
| Molecular Weight | 482.60 g/mol [1] |
| Appearance | Not specified (Assumed solid) |
| Solubility | Not specified |
Standard Disposal Protocol for Research-Grade Bioactive Compounds
The following step-by-step procedure outlines the recommended operational plan for the disposal of this compound and its associated waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect any unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats, wipes), and any other solid materials that have come into contact with the compound. Place these materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "1060430-64-9," and the approximate concentration and quantity of the waste.
4. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. All disposal must be conducted by a licensed and certified hazardous waste management company in compliance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound.
This information is intended as a general guide. Always prioritize the specific protocols and requirements of your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling ICL-SIRT078
Disclaimer: No specific Safety Data Sheet (SDS) for ICL-SIRT078 was found. The following guidance is based on safety protocols for handling potent, novel research chemicals and information available for other SIRT2 inhibitors. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment before handling this compound.
This guide provides immediate, essential safety and logistical information for the handling and disposal of the SIRT2 inhibitor, this compound, to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
Standard laboratory practice for handling potent, uncharacterized research compounds should be followed. The minimum required PPE is outlined below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Should be changed frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid compound to avoid inhalation of dust particles. |
Emergency Procedures
Adherence to established emergency protocols is critical when working with any hazardous chemical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Chemical Spill | Evacuate the immediate area. For small spills, use an appropriate absorbent material and dispose of it as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential for safety and to maintain the compound's integrity.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed.
Preparation of Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood.
-
When preparing stock solutions, add the solvent to the compound slowly to avoid splashing.
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE and weighing papers, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Protocol: General Guideline for Cell-Based Assays
The following is a general protocol for using a SIRT2 inhibitor in a cell-based assay. Specific concentrations and incubation times for this compound will need to be determined empirically.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream analysis, such as a cell viability assay, western blot, or functional assay.
Visualizations
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Inhibition of SIRT2 by this compound leads to increased tubulin acetylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
